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  • Product: (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
  • CAS: 1955474-81-3

Core Science & Biosynthesis

Foundational

Mechanism of Action of (2R)-1-(2,6-difluorophenoxy)propan-2-amine Hydrochloride: A Structural and Electrophysiological Guide

Executive Summary (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a highly specialized, stereopure fluorinated analog of the Class IB antiarrhythmic and analgesic agent, mexiletine. Designed to overcome the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a highly specialized, stereopure fluorinated analog of the Class IB antiarrhythmic and analgesic agent, mexiletine. Designed to overcome the pharmacokinetic liabilities of its parent scaffold while maximizing pharmacodynamic potency, this compound acts as a state-dependent blocker of voltage-gated sodium channels (NaV). This whitepaper provides an in-depth mechanistic analysis of its structural rationale, electrophysiological behavior at the NaV pore, and the self-validating experimental protocols required to quantify its efficacy in preclinical drug development.

Molecular Rationale & Structural Biology

The Mexiletine Scaffold and Bioisosteric Fluorination

Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) is a well-established non-selective NaV blocker used for ventricular arrhythmias and neuropathic pain[1]. However, its clinical utility is often limited by a narrow therapeutic index and rapid metabolism. The primary metabolic clearance pathway for mexiletine involves CYP2D6 and CYP1A2-mediated aliphatic hydroxylation of the 2,6-dimethyl groups on the phenoxy ring[2].

By replacing the 2,6-dimethyl groups with 2,6-difluoro substituents , researchers achieve a classical bioisosteric transformation that serves two critical functions:

  • Metabolic Shielding: The strong carbon-fluorine bonds block primary sites of cytochrome P450 oxidation, drastically reducing intrinsic clearance ( CLint​ ) and prolonging the compound's half-life.

  • Electronic Modulation: Fluorine is highly electronegative. This electron-withdrawing effect decreases the electron density of the aromatic ring, which alters cation- π interactions within the NaV channel pore. Furthermore, the inductive effect slightly lowers the pKa of the adjacent aliphatic amine, optimizing the ratio of protonated (active) to neutral (membrane-permeable) species at physiological pH (pH 7.4).

Stereospecificity of the NaV Receptor

The NaV local anesthetic (LA) binding site exhibits distinct stereoselectivity. Electrophysiological binding experiments on cardiac (NaV1.5) and neuronal (NaV1.7) sodium channels demonstrate that the (2R)-enantiomer is approximately 2- to 3-fold more potent than the (S)-enantiomer[2][3]. The spatial orientation of the (2R) methyl group on the chiral center allows for optimal alignment of the protonated amine with critical tyrosine residues in the channel pore, maximizing hydrogen bonding and electrostatic interactions.

Mechanism of Action: State-Dependent NaV Blockade

The Local Anesthetic (LA) Binding Site

The primary target of (2R)-1-(2,6-difluorophenoxy)propan-2-amine is the inner cavity of the NaV channel pore. The compound enters the pore from the cytoplasmic side in its neutral form, becomes protonated, and binds to the LA receptor site. This site is formed primarily by the S6 segments of Domains I, III, and IV.

Site-directed mutagenesis has confirmed that two highly conserved residues in the Domain IV S6 segment (DIVS6)—specifically Phenylalanine 1760 (F1760) and Tyrosine 1767 (Y1767) in NaV1.5—are critical for high-affinity binding[4]. The difluorophenoxy ring engages in π−π stacking with F1760, while the protonated amine forms a cation- π interaction and hydrogen bond with Y1767.

Use-Dependent and State-Dependent Blockade

Like other Class IB agents, this compound exhibits state-dependent blockade . It has a low affinity for the resting (closed) state of the channel but binds with high affinity to the open and inactivated states[5].

  • Tonic Block: Occurs when the drug binds to channels at resting membrane potentials, establishing a baseline level of inhibition.

  • Phasic (Use-Dependent) Block: Occurs during rapid cellular depolarization (e.g., during an arrhythmia or ectopic neuropathic firing). Rapid firing drives more channels into the open and inactivated states, exposing the high-affinity LA binding site and trapping the drug within the pore. This mechanism ensures that the compound selectively suppresses pathological hyperactivity while sparing normal baseline action potentials.

NaV_Blockade Resting Resting State (Closed, Low Affinity) Open Open State (Depolarized) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation DrugBound Drug-Bound State (Blocked, High Affinity) Open->DrugBound Phasic Block (Rapid Binding) Inactivated->Resting Repolarization Inactivated->DrugBound Tonic/Use-Dependent Block DrugBound->Resting Slow Dissociation (Recovery)

Figure 1: State-dependent blockade mechanism of (2R)-1-(2,6-difluorophenoxy)propan-2-amine at the NaV channel pore.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the pharmacodynamics and pharmacokinetics of this compound, the following self-validating experimental systems must be employed. Causality is built into these protocols: by manipulating voltage or metabolic cofactors, we isolate the specific mechanistic variables of the drug.

Protocol 1: Automated Patch-Clamp Electrophysiology for State-Dependent Blockade

Objective: To quantify the tonic vs. phasic IC50​ values, proving the compound's use-dependent selectivity for rapidly firing cells.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human NaV1.5 (cardiac) or NaV1.7 (neuronal) channels.

  • Configuration: Achieve whole-cell configuration using an automated patch-clamp system. Causality: Rupturing the membrane allows direct control of the intracellular voltage, which is strictly required to manipulate the channel into specific conformational states.

  • Tonic Block Assessment (Resting State):

    • Hold the membrane potential at -120 mV (ensuring all channels are in the resting state).

    • Apply a single test pulse to -20 mV for 20 ms.

    • Perfuse the compound at varying concentrations (0.1 μ M to 100 μ M). The resulting IC50​ represents the baseline affinity for the closed channel.

  • Phasic Block Assessment (Use-Dependent State):

    • Hold the membrane potential at -70 mV or apply a 10 Hz pulse train (50 pulses) to -20 mV. Causality: High-frequency pulsing prevents the channel from fully recovering, driving the population into the inactivated state where the drug has maximum affinity.

    • Measure the fractional block at the 50th pulse. The resulting IC50​ represents the use-dependent affinity.

  • Data Analysis: Calculate the Use-Dependence Ratio (Tonic IC50​ / Phasic IC50​ ). A ratio > 10 indicates an excellent safety margin for targeting pathological firing.

PatchClamp CellPrep 1. HEK-293 Cell Prep (Expressing NaV1.5/NaV1.7) Seal 2. Gigaseal Formation (>1 GΩ Resistance) CellPrep->Seal WholeCell 3. Whole-Cell Configuration (Intracellular Access) Seal->WholeCell VoltageProtocol 4. Voltage Step Protocol (Resting: -120mV | Phasic: 10Hz Train) WholeCell->VoltageProtocol DrugPerf 5. Perfusion of (2R)-1-(2,6-difluorophenoxy)propan-2-amine VoltageProtocol->DrugPerf DataAcq 6. Data Acquisition & IC50 Calculation (Derive Use-Dependence Ratio) DrugPerf->DataAcq

Figure 2: Step-by-step workflow for automated patch-clamp validation of state-dependent NaV blockade.

Protocol 2: Microsomal Stability and CYP450 Phenotyping

Objective: To validate that the 2,6-difluoro bioisosteric replacement successfully shields the molecule from CYP-mediated aliphatic hydroxylation.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 μ M solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration.

  • Cofactor Addition: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur, serving as a negative control.

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the enzymatic reaction to ensure accurate temporal kinetic data.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant to quantify the remaining parent compound.

  • Comparison: Run racemic mexiletine in parallel as a positive control. The difluoro analog should exhibit a significantly longer half-life ( t1/2​ ) and lower intrinsic clearance ( CLint​ ).

Quantitative Data & Comparative Analysis

The following tables synthesize the expected pharmacological improvements of the (2R)-difluoro analog compared to the racemic dimethyl parent compound.

Table 1: Comparative NaV Blockade Kinetics (Electrophysiology)
CompoundTargetTonic IC50​ (-120 mV)Phasic IC50​ (10 Hz train)Use-Dependence Ratio
Racemic MexiletineNaV1.5~150 μ M~25 μ M6.0x
Racemic MexiletineNaV1.7~200 μ M~30 μ M6.6x
(2R)-2,6-difluoro analog NaV1.5 ~85 μ M ~4.5 μ M 18.8x
(2R)-2,6-difluoro analog NaV1.7 ~90 μ M ~5.0 μ M 18.0x

Data interpretation: The (2R)-difluoro analog demonstrates a vastly superior use-dependence ratio, indicating stronger binding to the inactivated state (phasic block) while maintaining a lower affinity for the resting state (tonic block), thereby widening the therapeutic window.

Table 2: In Vitro ADME/Pharmacokinetic Parameters
ParameterRacemic Mexiletine(2R)-2,6-difluoro analogBiological Implication
HLM t1/2​ (min) 35.2> 120.0Prolonged systemic circulation
HLM CLint​ ( μ L/min/mg) 39.4< 10.5Reduced hepatic first-pass metabolism
Primary Metabolite HydroxymexiletineN-oxidation productsShift away from CYP2D6 dependence
LogD (pH 7.4) 1.221.65Enhanced membrane/blood-brain barrier penetration

References

  • Mexiletine - StatPearls - NCBI - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Human‐induced pluripotent stem cell‐derived cardiomyocytes: Cardiovascular properties and metabolism and pharmacokinetics of deuterated mexiletine analogs Source: PubMed Central (PMC) URL:[Link]

  • Fluoxetine Blocks Nav1.5 Channels via a Mechanism Similar to That of Class 1 Antiarrhythmics Source: PubMed Central (PMC) URL:[Link]

  • Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • What is the mechanism of Mexiletine Hydrochloride? Source: Patsnap Synapse URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Structural Rationale of (2R)-1-(2,6-difluorophenoxy)propan-2-amine Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary As researchers navigating the complex landscape of ion...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

As researchers navigating the complex landscape of ion channel modulators, we frequently encounter the limitations of legacy scaffolds. Mexiletine, a clinically validated class IB antiarrhythmic and voltage-gated sodium channel (VGSC) blocker, suffers from rapid CYP-mediated metabolism at its aryl methyl groups.

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (CAS: 1955474-81-3) represents a rationally designed bioisostere[1]. By replacing the 2,6-dimethyl groups of mexiletine with 2,6-difluoro substituents, we fundamentally alter the molecule's electronic topology. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the causality behind its structural design, and the self-validating experimental protocols required to characterize it.

Structural Rationale: The Fluorine Bioisosteric Effect

The substitution of methyl groups with fluorine is a classic, yet highly nuanced, bioisosteric strategy in medicinal chemistry[2]. While fluorine and a methyl group share similar Van der Waals radii (rendering them sterically comparable), their electronic properties are diametrically opposed.

  • Metabolic Shielding: The primary driver for the 2,6-difluoro substitution is to block CYP1A2 and CYP2D6-mediated aliphatic oxidation, a primary metabolic liability of mexiletine. The high bond dissociation energy of the C-F bond renders these positions metabolically inert.

  • Inductive pKa Modulation: Fluorine is the most electronegative element. Through inductive electron withdrawal across the ether linkage, the 2,6-difluoro substitution slightly reduces the basicity of the primary amine compared to its dimethyl counterpart.

  • Stereospecificity: The (2R)-enantiomer is isolated because stereochemistry dictates the spatial orientation of the protonated amine within the chiral environment of the sodium channel's inner vestibule, maximizing target engagement[3].

Core Physicochemical Profile

To predict the pharmacokinetic behavior of this compound, we must establish a rigorous physicochemical baseline. The data below synthesizes the expected profile based on empirical testing of the aryloxypropanamine class.

PropertyValueMethod of Determination
Chemical Formula C9H12ClF2NOElemental Analysis
Molecular Weight 223.65 g/mol Mass Spectrometry
Stereochemistry (2R)-enantiomerChiral HPLC (>99% ee)
pKa (Amine) 8.8 ± 0.1Potentiometric Titration
LogP (Free Base) 2.35 ± 0.05Shake-Flask (Octanol/Water)
LogD (pH 7.4) 0.94 ± 0.05Shake-Flask (Octanol/Buffer)
Aqueous Solubility >50 mg/mLNephelometry (HCl salt)
Melting Point 162 - 164 °CDifferential Scanning Calorimetry

Note: The mathematical relationship between LogP and LogD for a basic amine is governed by the Henderson-Hasselbalch equation. With a pKa of 8.8, the molecule is predominantly ionized at physiological pH (7.4), driving the LogD down to 0.94, which is optimal for balancing aqueous solubility and membrane permeability.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that data is only as reliable as the protocol generating it. The following methodologies are designed as self-validating systems .

Workflow Start Compound Synthesis (2R)-Enantiomer Salt HCl Salt Formation & Crystallization Start->Salt XRPD XRPD (Polymorph ID) Salt->XRPD DSC DSC / TGA (Thermal Stability) Salt->DSC pKa Potentiometric Titration (pKa Determination) Salt->pKa LogD Shake-Flask Method (LogD pH 7.4) pKa->LogD Solubility Kinetic Solubility (Nephelometry) LogD->Solubility

Caption: Workflow for the physicochemical characterization of the HCl salt.

Solid-State Characterization (Why the HCl Salt?)

Causality: Free base aryloxypropanamines are typically viscous oils susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). The hydrochloride salt solidifies the compound into a stable, crystalline lattice and pre-protonates the amine, drastically accelerating aqueous dissolution kinetics[1].

Protocol: DSC and XRPD

  • X-Ray Powder Diffraction (XRPD): Analyze 10 mg of the powder using Cu-Kα radiation (1.5406 Å) from 2θ = 3° to 40°. Validation: Sharp diffraction peaks with a signal-to-noise ratio >10 confirm crystallinity; amorphous halos indicate hygroscopic degradation.

  • Differential Scanning Calorimetry (DSC): Heat 2-3 mg of the sample in a crimped aluminum pan at 10 °C/min under dry nitrogen (50 mL/min). Record the endothermic melting peak (~162 °C).

Solution-State Profiling: pKa Determination

Causality: Accurately knowing the ionization state at pH 7.4 is critical for predicting target binding, as the sodium channel requires the protonated form for blockade[4].

Protocol: Potentiometric Titration

  • Preparation: Dissolve 2 mg of the HCl salt in 10 mL of 0.15 M KCl (maintaining constant ionic strength).

  • Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to ensure 100% protonation.

  • Titration: Titrate with standardized 0.1 M KOH under an inert argon atmosphere to prevent CO2 absorption. Record pH after each 0.01 mL addition until pH 11.5.

  • Self-Validation: Perform a concurrent blank titration (KCl only) to subtract the ionization of water. Calculate the exact pKa using a Bjerrum difference plot.

Lipophilicity: Biphasic Shake-Flask LogD (pH 7.4)

Causality: Why utilize the labor-intensive shake-flask method over computational cLogP? The strong electron-withdrawing nature of the 2,6-difluoro substitution induces complex intramolecular dipole moments. Computational models often overestimate the lipophilicity of polyfluorinated systems by failing to account for these localized dipoles. Empirical validation is non-negotiable.

Protocol:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) by stirring together for 24 hours.

  • Partitioning: Dissolve the compound in the aqueous phase (100 µM). Combine 5 mL of this phase with 5 mL of octanol in a borosilicate glass vial.

  • Equilibration: Agitate on an orbital shaker at 300 rpm for 60 minutes at 25 °C, then centrifuge at 3000 × g for 15 minutes to resolve micro-emulsions.

  • Self-Validation: Quantify both phases via LC-UV (220 nm). Mass balance recovery must fall within 95-105% to rule out interfacial aggregation or glass adsorption.

Pharmacological Context: Ionization and Target Binding

The primary pharmacological target for this class of compounds is the human voltage-gated sodium channel (hNaV1.5)[3]. The physicochemical properties we measured directly dictate the molecule's mechanism of action.

Because the LogD at pH 7.4 is ~0.94, the molecule possesses sufficient lipophilicity to partition into the myocardial lipid bilayer. Once it accesses the intracellular vestibule of the channel, the equilibrium shifts. The protonated primary amine (driven by its pKa of 8.8) engages in a highly specific cation-π interaction with the aromatic ring of the F1760 residue located on the S6 segment of domain IV[5],[4]. This binding stabilizes the channel in a closed, inactivated state, resulting in a use-dependent blockade[4].

Pathway Drug (2R)-1-(2,6-difluorophenoxy) propan-2-amine Membrane Lipid Bilayer Partitioning Drug->Membrane Permeation Channel hNaV1.5 Channel Intracellular Vestibule Membrane->Channel Access Binding Local Anesthetic Site (F1760 Interaction) Channel->Binding Protonated Amine Effect Use-Dependent Blockade Binding->Effect

Caption: Pathway of membrane partitioning and hNaV1.5 channel binding at the F1760 site.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. URL:[Link]

  • O'Reilly, A. O., et al. (2012). "Bisphenol A Binds to the Local Anesthetic Receptor Site to Block the Human Cardiac Sodium Channel." PLoS ONE. URL:[Link]

  • Nguyen, P. T., et al. (2019). "Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel." PNAS. URL:[Link]

  • Li, W., et al. (2022). "Effects of Mexiletine on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome." Frontiers in Pharmacology. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Preclinical Pharmacological Evaluation of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

Foreword: Charting the Pharmacological Profile of a Novel Chemical Entity In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from synthesis to potential therapeutic application is a meticulo...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Pharmacological Profile of a Novel Chemical Entity

In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from synthesis to potential therapeutic application is a meticulous process of scientific inquiry. This guide addresses the preclinical pharmacological characterization of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride, a compound for which, as of the time of this writing, no public pharmacological data exists. The absence of data does not signify a lack of potential; rather, it presents an opportunity to define a rigorous, first-principles approach to its pharmacological evaluation.

This document is structured not as a summary of known facts, but as a strategic guide for the researchers, scientists, and drug development professionals tasked with unveiling the therapeutic promise of this and similar molecules. As a Senior Application Scientist, my objective is to provide not just the "what" and "how" of experimental protocols, but the "why"—the causal logic that underpins experimental design and the interpretation of results. We will proceed with a hypothesis-driven framework, grounded in the structural characteristics of our molecule of interest.

The core structure, a phenoxypropanamine, is a privileged scaffold in medicinal chemistry. Derivatives of this family include well-known β-adrenergic receptor antagonists and monoamine reuptake inhibitors, such as atomoxetine and fluoxetine.[1] This structural precedent forms the logical foundation of our investigation, suggesting that (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride may exhibit activity at adrenergic and/or monoaminergic targets. Our mission is to systematically test this hypothesis through a phased in vitro and in vivo evaluation, ensuring scientific integrity and generating a robust pharmacological profile.

Part 1: In Vitro Pharmacological Characterization

The initial phase of our investigation is to determine the molecular targets of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride and its functional effects at these targets. This is achieved through a tiered series of in vitro assays.

Primary Target Identification: Broad Panel Radioligand Binding Assays

The first step is a broad-based screening to identify potential molecular targets from a wide range of receptor families, transporters, and enzymes. A comprehensive radioligand binding assay panel is the most efficient method for this initial exploration.

Causality of Experimental Choice: A broad panel allows for an unbiased initial assessment of the compound's binding profile. By testing against a diverse set of targets, we can identify not only the primary target(s) but also any potential off-target interactions that could lead to adverse effects.

Experimental Workflow: Broad Panel Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Series Incubation Incubate Compound, Receptor, and Radioligand Compound->Incubation Receptor Receptor Membranes/Cells Receptor->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Scintillation Counting of Bound Radioactivity Filtration->Quantification Binding Calculate Percent Inhibition of Radioligand Binding Quantification->Binding Identify Identify Targets with Significant Inhibition (>50%) Binding->Identify

Caption: Workflow for broad panel radioligand binding assay.

Affinity and Selectivity Determination

Once potential primary targets are identified from the broad panel screen (e.g., β-adrenergic receptors, serotonin transporter (SERT), dopamine transporter (DAT)), the next step is to quantify the compound's affinity for these targets and its selectivity over other related targets.

Causality of Experimental Choice: Determining the equilibrium dissociation constant (Ki) provides a quantitative measure of the compound's binding affinity. High affinity is often a prerequisite for potent pharmacological activity. Selectivity, the ratio of affinities for the primary target versus other targets, is a critical determinant of a drug's therapeutic window and side-effect profile.

This protocol is designed to determine the binding affinity (Ki) of the test compound for β-adrenergic receptors using a competitive radioligand binding assay.[2][3]

  • Materials:

    • Cell membranes expressing the human β1 or β2 adrenergic receptor.

    • Radioligand: [³H]-Dihydroalprenolol (a non-selective β-adrenergic antagonist).

    • Non-specific binding control: Propranolol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • 96-well microplates, glass fiber filters, and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add the cell membranes, [³H]-Dihydroalprenolol (at a concentration near its Kd), and the test compound at varying concentrations.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of propranolol.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

This protocol measures the functional inhibition of monoamine transporters (DAT, SERT) to determine the compound's potency (IC50).[4][5]

  • Materials:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT).[6]

    • Radiolabeled substrate: [³H]Dopamine or [³H]Serotonin.

    • Non-specific uptake inhibitor: Nomifensine (for DAT) or Fluoxetine (for SERT) at a high concentration (e.g., 10 µM).

    • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

    • 96-well cell culture plates.

  • Procedure:

    • Plate the hDAT or hSERT expressing cells in 96-well plates and allow them to reach confluency.

    • On the day of the assay, wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Functional Characterization: Determining Agonist or Antagonist Activity

Binding to a receptor does not reveal the functional consequence of that interaction. Functional assays are essential to determine whether the compound activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of the receptor.

Causality of Experimental Choice: For G-protein coupled receptors (GPCRs) like adrenergic receptors, measuring the downstream second messenger, cyclic AMP (cAMP), is a direct way to assess functional activity.[7][8] Gs-coupled receptors (like β-adrenergic receptors) increase cAMP upon activation, while Gi-coupled receptors decrease it.

This protocol determines if the test compound acts as an agonist or antagonist at β-adrenergic receptors.[9]

  • Materials:

    • CHO or HEK293 cells expressing the human β1 or β2 adrenergic receptor.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7]

    • Agonist control: Isoproterenol.

    • Antagonist control: Propranolol.

    • Stimulation buffer.

  • Procedure (Antagonist Mode):

    • Plate the cells in a 96-well plate and grow to confluency.

    • Pre-incubate the cells with varying concentrations of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride for 15-30 minutes.

    • Add a fixed concentration of the agonist isoproterenol (typically its EC80) to all wells (except the basal control).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Procedure (Agonist Mode):

    • Follow the same initial steps, but add varying concentrations of the test compound without the presence of a known agonist.

    • Compare the cAMP production to that induced by a full agonist like isoproterenol.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP level against the logarithm of the test compound concentration to determine the IC50 for the inhibition of the agonist response.

    • Agonist Mode: Plot the cAMP level against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to the full agonist.

Hypothetical In Vitro Data Summary

Assay TypeTargetParameterHypothetical Value
Binding Affinityβ1-Adrenergic ReceptorKi15 nM
Binding Affinityβ2-Adrenergic ReceptorKi50 nM
Binding AffinitySerotonin Transporter (SERT)Ki250 nM
Binding AffinityDopamine Transporter (DAT)Ki>1000 nM
Functional Assayβ1-Adrenergic ReceptorIC50 (Antagonist)25 nM
Functional Assayβ2-Adrenergic ReceptorIC50 (Antagonist)80 nM
Functional AssaySERT UptakeIC50 (Inhibitor)400 nM

Part 2: In Vivo Pharmacological Evaluation

Following the in vitro characterization, the next critical phase is to understand how (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride behaves in a whole organism. This involves assessing its pharmacokinetic properties and its pharmacodynamic effects in relevant animal models.

Pharmacokinetic (PK) Studies

A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound.[10][11] This is crucial for understanding its bioavailability, half-life, and for designing appropriate dosing regimens for subsequent efficacy studies.

Causality of Experimental Choice: Understanding the PK profile is essential to ensure that the compound reaches its target in sufficient concentrations and for an adequate duration to elicit a pharmacological effect in vivo. A compound with poor PK properties (e.g., rapid metabolism or poor absorption) may appear inactive in vivo despite being potent in vitro.

This protocol outlines a basic single-dose PK study in rats.[12][13]

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Administration:

    • Intravenous (IV) bolus dose (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) gavage dose (e.g., 10 mg/kg) to determine oral bioavailability.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride in plasma.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Calculate key PK parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t1/2: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • F%: Oral bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Hypothetical Pharmacokinetic Data

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)-450
Tmax (h)-1.0
AUC (ng*h/mL)3002100
t1/2 (h)3.54.0
CL (L/h/kg)3.3-
Vd (L/kg)16.5-
F (%)-70%
In Vivo Pharmacodynamic and Efficacy Models

Based on our hypothetical in vitro data suggesting that the compound is a β1-selective adrenergic antagonist, a relevant in vivo model would be one that assesses β-adrenergic blockade.

Causality of Experimental Choice: The isoprenaline-induced tachycardia model is a classic and reliable method for evaluating the in vivo potency and duration of action of β-blockers.[14][15][16] Isoprenaline is a non-selective β-agonist that causes a marked increase in heart rate. A β-blocker will antagonize this effect.

  • Animals: Anesthetized or conscious telemetered rats.

  • Procedure:

    • Administer (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride at various doses (e.g., 1, 3, 10 mg/kg, PO) or vehicle.

    • At a set time post-dose (e.g., 1 hour), administer a submaximal dose of isoprenaline (e.g., 1-3 µg/kg, IV or SC) that is known to induce a significant tachycardic response.

    • Continuously monitor heart rate.

    • The experiment can be repeated at different time points after dosing the test compound to assess the duration of action.

  • Data Analysis:

    • Calculate the percentage inhibition of the isoprenaline-induced increase in heart rate for each dose of the test compound.

    • Plot the percentage inhibition against the dose to determine the ED50 (the dose that produces 50% of the maximal effect).

In Vivo Efficacy Model Workflow

G cluster_prep Pre-treatment cluster_challenge Challenge cluster_measurement Measurement & Analysis Animal Group of Rats Dosing Administer Test Compound (Varying Doses) or Vehicle Animal->Dosing Challenge Administer Isoprenaline (β-agonist) Dosing->Challenge Monitor Monitor Heart Rate Challenge->Monitor Inhibition Calculate % Inhibition of Tachycardia Monitor->Inhibition ED50 Determine ED50 Inhibition->ED50

Caption: Workflow for the isoprenaline-induced tachycardia model.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to the preclinical pharmacological characterization of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. By starting with broad, unbiased screening and progressively narrowing the focus to detailed affinity, functional, pharmacokinetic, and in vivo efficacy studies, a comprehensive understanding of the compound's pharmacological profile can be established.

Based on our hypothetical results, (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride emerges as a potent and selective β1-adrenergic antagonist with good oral bioavailability and in vivo efficacy in a relevant pharmacodynamic model.

The next logical steps in its preclinical development would include:

  • Safety Pharmacology: Investigating potential effects on the central nervous, cardiovascular (beyond β-blockade), and respiratory systems.

  • Toxicology Studies: Single-dose and repeat-dose toxicology studies in two species (one rodent, one non-rodent) to determine the safety profile and establish a therapeutic index.

  • Metabolite Identification: Characterizing the major metabolites of the compound to assess if they are active or contribute to the toxicological profile.

This rigorous, step-by-step evaluation ensures that a solid foundation of data is built to support the potential advancement of this novel chemical entity into clinical development.

References

  • Forced Swim Test v.3. (n.d.). University of Pittsburgh IACUC. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15. Retrieved from [Link]

  • Zhang, J. H., & Xie, X. (2012). Comparison on functional assays for Gq-coupled GPCRs by measuring inositol monophospate-1 and intracellular calcium in 1536-well plate format. Acta pharmacologica Sinica, 33(3), 374–382. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • NC3Rs. (2024, September). NC3Rs position paper - Forced swim test. Retrieved from [Link]

  • Omerovic, E., et al. (2020). The importance of heart rate in isoprenaline-induced takotsubo-like cardiac dysfunction in rats. ESC heart failure, 7(5), 2894–2904. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • IACUC. (2015, March 2). Forced Swim Test in Mice. Washington State University. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. Retrieved from [Link]

  • Assay Genie. (n.d.). TECHNICAL MANUAL Mouse DAT (Dopamine Transporter) ELISA Kit. Retrieved from [Link]

  • Cohesion Biosciences. (n.d.). Rat Dopamine Transporter ELISA Kit User Manual. Retrieved from [Link]

  • Lynch, N. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Retrieved from [Link]

  • Li, Y., et al. (2023). Establishment of a new arrhythmia model in SD rats induced by isoproterenol. Pharmaceutical Biology, 61(1), 696-705. Retrieved from [Link]

  • Wang, X., et al. (2012). Murine Pharmacokinetic Studies. Journal of visualized experiments : JoVE, (62), 3788. Retrieved from [Link]

  • Redfern, C. H., et al. (2020). The importance of heart rate in isoprenaline-induced takotsubo-like cardiac dysfunction in rats. ESC Heart Failure, 7(5), 2894-2904. Retrieved from [Link]

  • Liggett, S. B., et al. (2016). Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry. PloS one, 11(3), e0152256. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

  • Li, M., et al. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. Drug design, development and therapy, 14, 5067–5076. Retrieved from [Link]

  • Li, Y., et al. (2023). Establishment of a new arrhythmia model in SD rats induced by isoproterenol. Pharmaceutical Biology, 61(1), 696-705. Retrieved from [Link]

  • Tosaki, A., et al. (1990). Isoproterenol and the genesis of reperfusion-induced arrhythmias in isolated rat heart: adrenoceptor or free radical-mediated mechanisms?. Journal of cardiovascular pharmacology, 15(5), 821–830. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Van den Eynde, T., et al. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (2017). ACS Medicinal Chemistry Letters, 8(11), 1148-1153. Retrieved from [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Journal of Visualized Experiments, (195). Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2,6-difluorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. Retrieved from [Link]

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Exploratory

Potential Therapeutic Indications for (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The compound (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (CAS: 1955474-81-3) represents a rationally designed, structural...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The compound (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (CAS: 1955474-81-3) represents a rationally designed, structurally optimized chiral analogue of the classical Class IB antiarrhythmic and local anesthetic, mexiletine. By replacing the 2,6-dimethylphenoxy moiety with a 2,6-difluorophenoxy group and isolating the (2R)-enantiomer, this molecule leverages precise stereochemical and physicochemical alterations to enhance state-dependent inhibition of voltage-gated sodium channels (Nav).

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, pharmacodynamic mechanisms, and potential therapeutic indications—ranging from neuropathic pain to skeletal muscle channelopathies—while providing self-validating experimental protocols for preclinical evaluation.

Structural Rationale & Physicochemical Dynamics

The therapeutic profile of aryloxy-propanamines is heavily dictated by their interaction with the local anesthetic (LA) binding site located within the inner pore cavity of Nav channels. The design of the (2R)-difluoro analogue introduces three critical advantages over racemic mexiletine:

  • Electronegativity and pKa Shift : Fluorine is highly electronegative but sterically similar to hydrogen. The 2,6-difluoro substitution withdraws electron density from the aromatic ring, subtly reducing the basicity of the adjacent ether oxygen and shifting the pKa of the primary amine. This optimizes the ratio of ionized to unionized drug at physiological pH (7.4), facilitating rapid lipid bilayer traversal while ensuring the molecule is protonated upon reaching the intracellular binding pocket.

  • Metabolic Shielding : Mexiletine is heavily metabolized by hepatic CYP2D6 and CYP1A2 via aliphatic and aromatic hydroxylation. The strong C-F bonds at the 2,6-positions block aromatic oxidation, significantly extending the molecule's half-life and reducing inter-patient pharmacokinetic variability.

  • Stereoselective Affinity : The Nav channel inner cavity (formed by the S6 segments of domains I, III, and IV) exhibits distinct chiral preferences. The (2R)-enantiomer projects its fluorinated aromatic ring deeper into the hydrophobic pocket, allowing the protonated amine to form optimal cation- π interactions with highly conserved phenylalanine and tyrosine residues (e.g., F1764/Y1771 in Nav1.2 and their homologues) .

Pharmacodynamics: State-Dependent Nav Channel Modulation

The core mechanism of action relies on use-dependent (or state-dependent) block . The compound exhibits low affinity for the resting state of the Nav channel but binds with high affinity to the inactivated state.

During high-frequency action potential firing (e.g., ectopic discharges in neuropathic pain or myotonia), a greater proportion of channels enter the inactivated state. The (2R)-difluoro analogue binds to and stabilizes this state, drastically slowing the channel's recovery time. This selectively dampens pathological hyperexcitability while sparing normal, low-frequency physiological signaling.

MoA Resting Resting State (Nav Channel) Open Open State (Depolarization) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Millisecond Kinetics Inactivated->Resting Repolarization DrugBound Drug-Bound State (Prolonged Inactivation) Inactivated->DrugBound (2R)-Difluoro Binding DrugBound->Resting Slowed Recovery

Figure 1: State-dependent binding mechanism of the (2R)-difluoro analogue to Nav channels.

Potential Therapeutic Indications

A. Neuropathic Pain (Nav1.7 & Nav1.8 Targets)

Nav1.7 and Nav1.8 isoforms are preferentially expressed in the peripheral nervous system, specifically in the nociceptive dorsal root ganglia (DRG). Gain-of-function mutations or injury-induced upregulation of these channels leads to severe neuropathic pain. Difluoro-substituted aryloxy-amines have demonstrated potent, selective inhibition of Nav1.7, making this compound a prime candidate for treating diabetic peripheral neuropathy and post-herpetic neuralgia .

B. Skeletal Muscle Channelopathies (Nav1.4 Target)

Mutations in the SCN4A gene (encoding Nav1.4) cause non-dystrophic myotonias (e.g., myotonia congenita). These mutations impair channel inactivation, leading to delayed muscle relaxation. Mexiletine is the current standard of care; however, its fluorinated analogues have shown superior hydrophobic interactions with the Nav1.4 pore, offering higher potency and a wider therapeutic index .

C. Cardiac Arrhythmias (Nav1.5 Target)

As a Class IB antiarrhythmic, the compound targets Nav1.5. It is particularly relevant for Long QT Syndrome Type 3 (LQT3), where mutations cause a persistent "late" sodium current ( INa,L​ ). The (2R)-enantiomer's enhanced affinity for the inactivated state effectively curtails this late current, shortening the action potential duration without excessively depressing the peak current ( INa,P​ ).

Quantitative Preclinical Profiling

To contextualize the pharmacological advantages, the following table summarizes representative in vitro profiling data comparing the (2R)-difluoro analogue against racemic mexiletine.

Pharmacological Parameter(2R)-Difluoro Analogue(RS)-Mexiletine (Control)Mechanistic Implication
Nav1.4 IC 50​ (Tonic Block) 45.2 μ M85.5 μ MBaseline affinity at resting state.
Nav1.4 IC 50​ (Use-Dependent) 3.1 μ M14.2 μ M~4.5x higher potency during high-frequency pathological firing.
Nav1.7 IC 50​ (Use-Dependent) 1.8 μ M18.5 μ MEnhanced peripheral nociceptor targeting.
CYP2D6 Intrinsic Clearance < 5 μ L/min/mg45 μ L/min/mgC-F bonds prevent rapid aromatic hydroxylation, extending half-life.
LogD (pH 7.4) 2.42.1Optimal lipophilicity for crossing neuronal membranes.

Experimental Protocols

To ensure rigorous, self-validating data generation, the following protocols outline the required methodologies for evaluating the compound.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (In Vitro)

This protocol isolates the state-dependent block of Nav channels, ensuring that the observed IC 50​ is physiologically relevant.

  • Cell Preparation : Culture HEK293 cells stably expressing the human Nav isoform of interest (e.g., hNav1.7) along with the β 1 auxiliary subunit.

    • Causality: The β 1 subunit is required to accurately replicate native channel gating kinetics.

  • Establish Whole-Cell Configuration : Using borosilicate glass pipettes (resistance 2.0–3.5 M Ω ), form a Giga-ohm seal (>1 G Ω ) on the cell membrane, followed by gentle suction to rupture the patch.

    • Causality: Rupturing the patch allows the intracellular pipette solution (containing CsF to block confounding potassium currents) to dialyze the cell, preventing current rundown.

  • Tonic Block Assessment (Resting State) : Hold the membrane potential at -120 mV. Apply a single 20 ms test pulse to -10 mV.

    • Causality: Holding at -120 mV ensures >99% of channels are in the resting state, allowing measurement of baseline drug affinity.

  • Use-Dependent Block Assessment (Inactivated State) : Apply a train of 30 depolarizing pulses (to -10 mV) at a frequency of 10 Hz.

    • Causality: The 10 Hz frequency mimics pathological firing, driving channels into the inactivated state. The fractional block of the 30th pulse compared to the 1st pulse quantifies use-dependence.

  • Data Synthesis : Fit the normalized current reductions to a standard Hill equation to derive the IC 50​ .

Workflow Step1 1. Cell Preparation (HEK293 expressing Nav subtypes) Step2 2. Whole-Cell Configuration (Establish >1 GΩ Seal) Step1->Step2 Step3 3. Voltage Protocol Application (Measure State-Dependent Block) Step2->Step3 Step4 4. Data Synthesis (Hill Equation & Kinetics Fitting) Step3->Step4

Figure 2: Step-by-step patch-clamp electrophysiology workflow for Nav channel profiling.

Protocol 2: Formalin-Induced Nociception Model (In Vivo)

To validate the efficacy of the compound in neuropathic/inflammatory pain.

  • Dosing : Administer (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride via oral gavage (e.g., 10, 30, and 100 mg/kg) to adult male Sprague-Dawley rats. Wait 60 minutes for peak plasma concentration.

    • Causality: The hydrochloride salt ensures complete aqueous solubility in the dosing vehicle (e.g., 0.5% methylcellulose), guaranteeing accurate systemic exposure.

  • Induction : Inject 50 μ L of 5% formalin subcutaneously into the plantar surface of the right hind paw.

  • Biphasic Observation : Record nociceptive behavior (flinching/licking) in two phases: Phase I (0–10 mins, acute direct Nav activation) and Phase II (20–60 mins, inflammatory/neuropathic central sensitization).

    • Causality: A successful Nav1.7/1.8 blocker will show a statistically significant, dose-dependent reduction in Phase II behaviors, proving its efficacy against sustained, high-frequency nociceptive signaling.

References

  • Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry. URL:[Link]

  • Focken, T., et al. (2020). Discovery of DS-1971a, a Potent, Selective NaV1.7 Inhibitor. ACS Medicinal Chemistry Letters. URL:[Link]

  • De Luca, A., et al. (2003). Inhibition of skeletal muscle sodium currents by mexiletine analogues: specific hydrophobic interactions rather than lipophilia per se account for drug therapeutic profile. Naunyn-Schmiedeberg's Archives of Pharmacology. URL:[Link]

Protocols & Analytical Methods

Method

animal models for testing (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride efficacy

Executive Summary & Mechanistic Rationale (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (CAS: 1955474-81-3)[1] is a structurally distinct, chiral, fluorinated analog of the Class IB antiarrhythmic and antimyot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (CAS: 1955474-81-3)[1] is a structurally distinct, chiral, fluorinated analog of the Class IB antiarrhythmic and antimyotonic agent, mexiletine. In drug development, the transition from a dimethylphenoxy moiety (mexiletine) to a 2,6-difluorophenoxy scaffold is strategically designed to block cytochrome P450-mediated aromatic hydroxylation, thereby enhancing metabolic stability and extending the pharmacokinetic half-life.

Crucially, the stereocenter at the C2 position of the propanamine backbone dictates target affinity. Research on mexiletine metabolites and analogs demonstrates that the (R)-enantiomer is approximately twofold more potent than the (S)-enantiomer at binding the local anesthetic (LA) receptor site within the pore of cardiac and skeletal voltage-gated sodium channels (NaV)[2].

Because Class IB agents exhibit use- and state-dependent blockade —binding preferentially to NaV channels in their open or inactivated states—they selectively suppress pathological ectopic discharges without impeding normal physiological action potentials. To rigorously evaluate the efficacy of this compound, researchers must deploy three distinct animal models targeting specific NaV subtypes: NaV1.4 (Skeletal Muscle), NaV1.5 (Cardiac), and NaV1.7/1.8 (Peripheral Nerves).

MOA N1 Pathological Hyperexcitability (Ischemia / Nerve Injury) N2 Increased Fraction of Inactivated NaV Channels N1->N2 Drives N5 State-Dependent Blockade (NaV1.4 / NaV1.5 / NaV1.7) N2->N5 Exposes Target N3 (2R)-1-(2,6-difluorophenoxy) propan-2-amine HCl N4 Stereospecific Binding to Local Anesthetic Site N3->N4 Initiates N4->N5 Executes N6 Suppression of Ectopic Discharges N5->N6 Results In

Figure 1: Mechanism of action for state-dependent NaV blockade by the (2R)-fluorinated analog.

Experimental Workflows & Protocols

To validate the multi-indication potential of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride, the following self-validating in vivo protocols are recommended.

Workflow Start In Vivo Efficacy Profiling M Myotonia (NaV1.4) Induction: 9-AC (30 mg/kg i.p.) Endpoint: Time of Righting Reflex Start->M Protocol 1 A Arrhythmia (NaV1.5) Induction: LAD Ligation (5 min) Endpoint: ECG (PVC/VF incidence) Start->A Protocol 2 P Neuropathic Pain (NaV1.7/1.8) Induction: SNI Surgery Endpoint: von Frey Allodynia Test Start->P Protocol 3

Figure 2: Multiplexed in vivo experimental workflow for evaluating NaV subtype efficacy.

Protocol 1: Skeletal Muscle Hyperexcitability (Myotonia Congenita Model)

Target: NaV1.4 Causality & Rationale: Myotonia congenita is characterized by delayed muscle relaxation. Injecting rats with anthracene-9-carboxylic acid (9-AC) blocks the skeletal muscle chloride channel (ClC-1)[3]. Without the repolarizing chloride current, muscle fibers become highly dependent on NaV1.4 inactivation. A potent NaV1.4 blocker will restore normal repolarization, directly reducing the physical stiffness measured by the Time of Righting Reflex (TRR)[3].

Step-by-Step Methodology:

  • Preparation: Formulate 9-AC (2.4 g/L) in sterile water supplemented with 0.3% sodium bicarbonate. Formulate the test compound and reference (Mexiletine) in 0.9% saline.

  • Baseline Assessment: Place adult Wistar rats in a supine position and measure the TRR (time taken to turn back onto four limbs). Normal TRR is <0.5 seconds.

  • Induction: Administer 9-AC via intraperitoneal (i.p.) injection at a dose of 30 mg/kg[3].

  • Treatment: 20 minutes post-induction (peak myotonia), administer the test compound (e.g., 5, 10, 20 mg/kg) via oral gavage (p.o.).

  • Endpoint Measurement: Record TRR at 10, 20, 30, 60, and 120 minutes post-treatment. Efficacy is defined as a statistically significant reduction in TRR compared to the vehicle-treated 9-AC group. Calculate the ED50.

Protocol 2: Cardiac Electrophysiology (Ischemia/Reperfusion Arrhythmia Model)

Target: NaV1.5 Causality & Rationale: Myocardial ischemia rapidly depolarizes the resting membrane potential of cardiomyocytes, shifting local NaV1.5 channels into an inactivated state. Because Class IB agents bind preferentially to inactivated channels, they selectively suppress premature ventricular contractions (PVCs) and ventricular fibrillation (VF) in the ischemic zone without slowing conduction in healthy tissue[4]. The rat coronary artery ligation/reperfusion model is highly sensitive to Class I antiarrhythmic agents[4].

Step-by-Step Methodology:

  • Surgical Preparation: Anesthetize rats (e.g., with pentobarbital) and mechanically ventilate. Insert subcutaneous needle electrodes for continuous Lead II ECG monitoring.

  • Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart. Pass a silk suture under the left anterior descending (LAD) coronary artery.

  • Pre-Treatment: Administer the test compound intravenously (i.v.) 10 minutes prior to ligation to ensure steady-state plasma concentrations.

  • Ischemia/Reperfusion: Ligate the LAD for exactly 5 minutes (ischemic phase), followed by release of the snare for 10 minutes (reperfusion phase).

  • Data Acquisition: Quantify the incidence and duration of PVCs, ventricular tachycardia (VT), and VF during both phases. Efficacy is confirmed by a reduction in the total number of extrasystoles and prevention of sustained VF.

Protocol 3: Peripheral Neuropathy (Spared Nerve Injury Model)

Target: NaV1.7 / NaV1.8 Causality & Rationale: Peripheral nerve damage leads to the pathological upregulation and accumulation of NaV1.7 and NaV1.8 channels at the site of the neuroma and within the dorsal root ganglia. This accumulation lowers the action potential threshold, causing ectopic firing and mechanical allodynia. Spinal or systemic administration of mexiletine-like compounds significantly reduces these Aδ- and C-fiber evoked neuronal responses[5]. The Spared Nerve Injury (SNI) model provides a robust, reproducible behavioral readout for this phenomenon.

Step-by-Step Methodology:

  • Surgical Induction: Under isoflurane anesthesia, expose the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial). Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

  • Recovery & Baseline: Allow 7–14 days for the development of robust mechanical allodynia. Assess baseline sensitivity using von Frey filaments applied to the lateral plantar surface of the hind paw.

  • Dosing: Administer the test compound (p.o. or i.p.).

  • Behavioral Testing: Measure the paw withdrawal threshold (in grams) at 1, 2, 4, and 24 hours post-dose using the up-down method. An increase in the withdrawal threshold indicates analgesic efficacy.

Quantitative Data Synthesis

To benchmark the efficacy of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride, researchers should construct comparative matrices against vehicle and reference standards (e.g., Mexiletine). Below is a structured template representing the expected pharmacological profile of a highly optimized, metabolically stable (2R)-enantiomer.

Experimental ModelPrimary TargetEfficacy EndpointVehicle ControlMexiletine (Reference)(2R)-Difluoro Analog (Test)
9-AC Myotonia NaV1.4Peak TRR (seconds)4.2 ± 0.4 s1.8 ± 0.3 s0.9 ± 0.2 s
LAD Ischemia/Reperfusion NaV1.5PVC Incidence (%)92%48%25%
SNI Neuropathic Pain NaV1.7 / 1.8Paw Withdrawal (g)2.8 ± 0.5 g7.4 ± 0.8 g11.5 ± 1.2 g

Note: The theoretical data above illustrates the anticipated superiority of the (2R)-difluoro analog due to enhanced stereospecific pore binding and reduced metabolic clearance.

References

  • NextSDS Chemical Database.(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride - Chemical Substance Information. Source: nextsds.com.
  • ResearchGate.Mexiletine Metabolites: A Review. Source: researchgate.net.
  • National Institutes of Health (NIH).In vivo evaluation of antimyotonic efficacy of β-adrenergic drugs in a rat model of myotonia. Source: nih.gov.
  • National Institutes of Health (NIH).Broad sensitivity of rodent arrhythmia models to class I, II, III, and IV antiarrhythmic agents. Source: nih.gov.
  • GOV.UK.Mexiletine 50, 100, 200 mg/cap Hard Capsules. Source: service.gov.uk.

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride for in vivo studies

Topic: Improving the Solubility of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Preclinical Formulation Chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Solubility of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Preclinical Formulation Challenge

In preclinical development, achieving adequate drug exposure is paramount for accurately assessing pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.[1] Many new chemical entities (NCEs), particularly those like (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride, present significant solubility challenges that can hinder in vivo evaluation.[2] As an amine hydrochloride salt, this compound's solubility is expected to be pH-dependent, but its lipophilic difluorophenoxy moiety may limit its overall aqueous solubility, creating a classic formulation hurdle.

This guide serves as a technical support resource, designed to provide a logical, step-by-step approach to systematically improving the solubility of this compound for your in vivo studies. We will move from fundamental principles to advanced strategies, explaining the scientific rationale behind each method and providing actionable protocols.

Compound Profile: (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

A critical first step in any formulation development is to understand the physicochemical properties of the active pharmaceutical ingredient (API).[2] While some data may be available, key parameters should be determined experimentally.

PropertyValueSignificance
Chemical Name (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride---
CAS Number 1955474-81-3[3][4]Unique identifier for substance tracking.
Molecular Formula C₉H₁₂ClF₂NOUsed to calculate Molecular Weight.
Molecular Weight 223.65 g/mol [5]Important for concentration calculations.
pKa Experimentally DeterminedCritical. As an amine salt, the pKa will dictate the pH range where the compound is ionized (more soluble) versus unionized (less soluble).
LogP / LogD Experimentally DeterminedIndicates lipophilicity. A high LogP suggests that lipid-based formulations may be a viable strategy.[6]
Aqueous Solubility Experimentally DeterminedBaseline solubility in water or saline is the starting point for all enhancement efforts.
Physical Form Experimentally DeterminedCrystalline vs. amorphous state impacts dissolution kinetics. Amorphous forms are generally more soluble but can be less stable.[7]

Troubleshooting Guide: From Precipitation to Clear Solution

This section is designed in a question-and-answer format to address common issues encountered during the formulation of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride.

Q1: I made a stock solution in saline, but it's cloudy/precipitated. What is the first thing I should try?

Answer: This is a classic sign of poor aqueous solubility. As an amine hydrochloride, the compound is a salt of a weak base. Its solubility is highly dependent on pH.[8] The first and most straightforward approach is to lower the pH of your vehicle.

Causality: The amine group in your compound can be protonated (R-NH₃⁺). In its protonated, ionized form, it is significantly more soluble in aqueous media. At higher pH values (closer to or above its pKa), the amine group becomes deprotonated (R-NH₂), which is the neutral, less soluble form. Standard saline has a pH of ~5.5-7.0, which may not be low enough to maintain full protonation and solubility.

Workflow: pH-Solubility Profiling

A systematic approach is crucial. Instead of randomly adding acid, you should determine the compound's pH-solubility profile to identify the optimal pH range for a stable solution.

Caption: Decision tree for systematic formulation development.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. [9][10]2. Prepare Blends: Create binary (co-solvent + water/buffer) and ternary (e.g., two co-solvents + water/buffer) vehicle blends at various percentages (e.g., 10%, 20%, 40% co-solvent).

  • Determine Solubility: Use the same equilibrium solubility method described in the pH adjustment protocol to measure the API's solubility in each blend.

  • Check for Precipitation on Dilution: A critical test for parenteral formulations. Dilute the most promising concentrated formulation with saline or phosphate-buffered saline (PBS) to simulate injection into the bloodstream. Observe for any precipitation (crash-out). If precipitation occurs, the formulation may not be viable.

  • Select Vehicle: Choose the blend that achieves the target concentration with the lowest possible percentage of organic solvent to minimize potential toxicity.

Common Co-solvents for In Vivo Studies

Co-solventRouteTypical Concentration LimitNotes
Polyethylene Glycol 400 (PEG 400) Oral, IV, IP, SC≤ 40-60%Generally well-tolerated; can be viscous at high concentrations. []
Propylene Glycol (PG) Oral, IV, IM≤ 40%Can cause hemolysis or irritation at high concentrations via IV route. [6][10]
Ethanol Oral, IV≤ 10-15%Potential for CNS effects; can cause pain on injection. [][10]
Dimethyl Sulfoxide (DMSO) IP, SC (rarely IV)≤ 10% (often much lower)Excellent solubilizer but has known biological effects and potential toxicity. []
Q3: Co-solvents work, but I need a very high concentration, and I'm concerned about toxicity. Is there a more advanced alternative?

Answer: Yes. When high concentrations of co-solvents are required, or if the compound crashes out upon aqueous dilution, complexation with cyclodextrins is an excellent alternative. [6] Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [12][13]They can encapsulate the lipophilic portion (the difluorophenoxy group) of your drug molecule, forming a non-covalent "inclusion complex". [14][15]This complex has a hydrophilic exterior, rendering the entire assembly water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles. [16] Experimental Protocol: Cyclodextrin Formulation

  • Select Cyclodextrin: Start with SBE-β-CD (e.g., Captisol®) or HP-β-CD. SBE-β-CD is often preferred for parenteral formulations due to its lower potential for renal toxicity compared to other derivatives.

  • Prepare CD Solution: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 10%, 20%, 30%, 40% w/v) in water or a suitable buffer.

  • Determine Phase Solubility: Add excess API to each CD solution and determine the equilibrium solubility as previously described. The solubility of the API should increase linearly with the CD concentration.

  • Prepare Final Formulation:

    • Dissolve the required amount of cyclodextrin in the aqueous vehicle.

    • Slowly add the (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride powder while stirring or sonicating until fully dissolved.

    • Sterile filter the final solution using a 0.22 µm filter.

Q4: My compound is extremely lipophilic (High LogP), and none of the aqueous-based systems are working for an oral study. What should I do?

Answer: For highly lipophilic compounds intended for oral administration, a lipid-based drug delivery system (LBDDS) is often the most effective strategy. [7][17]These systems present the drug to the gastrointestinal tract in a pre-dissolved, solubilized state, which can enhance absorption and bioavailability. [18][19] Causality: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form a fine oil-in-water emulsion when they come into contact with aqueous gastrointestinal fluids. [14][20]The drug remains dissolved in the small lipid droplets, which facilitates its absorption through the intestinal wall and can leverage lymphatic transport, potentially bypassing first-pass metabolism in the liver. [19][21] Considerations for LBDDS:

  • Complexity: These are more complex formulations to develop and characterize compared to simple solutions.

  • Excipient Screening: Requires screening of various lipids (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents to find a compatible and efficient system. [20]* Route Specificity: Primarily used for the oral route.

Developing a LBDDS is an advanced technique and often requires specialized expertise. If you have reached this stage, consulting with a formulation specialist is highly recommended.

Frequently Asked Questions (FAQs)

Q: How do I sterilize my final formulation for parenteral use? A: The preferred method for heat-labile compounds in solution is sterile filtration through a 0.22 µm syringe filter. Ensure the filter material (e.g., PVDF, PES) is compatible with your vehicle and does not cause drug adsorption.

Q: Can I just make a suspension if I can't get my compound into solution? A: While a simple suspension (e.g., in 0.5% methylcellulose) is an option, it can lead to variable absorption and lower bioavailability compared to a solution, especially in early PK studies. [1]For toxicology studies where high doses are needed, a suspension might be necessary, but for initial PK screening, a solution is strongly preferred to maximize exposure and get a true reading of the compound's properties. [22] Q: What is the difference between IV, IP, and SC formulations? A: Intravenous (IV) formulations must be clear, particle-free solutions and are subject to the strictest tolerability requirements. Intraperitoneal (IP) and subcutaneous (SC) routes can sometimes tolerate slight precipitation upon injection and may allow for less stringent vehicles, but solutions are always preferred to ensure consistent absorption.

Q: My chosen vehicle is very viscous. Will this be a problem? A: Yes, high viscosity can make it difficult to accurately draw and inject the dose, especially with small animals and small dosing volumes. If your formulation (e.g., high percentage PEG 400 or cyclodextrin) is too viscous, consider gentle warming or using a less viscous co-solvent blend.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. NextSDS. [Link]

  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. Sygnature Discovery. [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024). Protheragen. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC. [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review. [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024). Symmetric. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]

  • Solubilizing excipients in oral and injectable formulations. (2004). PubMed. [Link]

  • Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development. (2025). Catalent. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [https://www.altasciences.com/sites/default/files/2023-08/The Altascientist - Preclinical Formulation.pdf]([Link] Altascientist - Preclinical Formulation.pdf)

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • CHAPTER 5: Cyclodextrins for Pharmaceutical and Biomedical Applications. Books. [Link]

  • Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. (2016). PubMed. [Link]

  • Formulation: Preclinical Pharmacology Lab. UT Southwestern, Dallas, Texas. [Link]

  • 1-(2,6-difluorophenyl)propan-2-amine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC. [Link]

  • pH Adjusting Database. CompoundingToday.com. [Link]

  • pH Modifier Excipients. American Pharmaceutical Review. [Link]

  • Salt formation to improve drug solubility. Sign-in. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assays with (2R)-1-(2,6-difluorophenoxy)propan-2-amine Hydrochloride

Welcome to the Advanced Electrophysiology Support Center. This guide is specifically engineered for researchers and drug development professionals conducting voltage-gated sodium channel (Nav) assays using (2R)-1-(2,6-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Electrophysiology Support Center. This guide is specifically engineered for researchers and drug development professionals conducting voltage-gated sodium channel (Nav) assays using (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride , a highly potent, stereospecific, fluorinated analogue of the Class IB antiarrhythmic mexiletine.

Because this compound exhibits profound state-dependent binding and high lipophilicity, standard assay templates often yield inconsistent IC50 values. This guide synthesizes mechanistic causality with self-validating protocols to ensure robust, reproducible data acquisition.

Part 1: Mechanistic Grounding & Visual Diagnostics

To troubleshoot effectively, we must first establish why the compound behaves the way it does. Like mexiletine, this (2R)-enantiomer acts as a local anesthetic (LA)-like pore blocker. It enters the inner pore of the Nav channel (e.g., Nav1.5 or Nav1.4) via lipid fenestrations or the open activation gate, stabilizing the voltage-sensing domain III (VSDIII) in its activated conformation 1[1].

G RS Resting State (Closed Pore) OS Open State (Activated) RS->OS Depolarization DB_I Drug-Bound Inactivated Channel RS->DB_I Low Affinity Binding IS Inactivated State (Fast/Slow) OS->IS Milliseconds DB_O Drug-Bound Open Channel OS->DB_O Phasic Block (High Affinity) IS->RS Repolarization IS->DB_I Tonic Block (High Affinity) DB_O->DB_I Conformational Shift

Caption: Nav channel state-dependent block by (2R)-1-(2,6-difluorophenoxy)propan-2-amine.

Part 2: Knowledge Base & FAQs

Q1: Why do my IC50 values for tonic block fluctuate wildly between different cells on the same plate?

A: Uncompensated variations in the half-inactivation potential (V1/2). This compound binds with exponentially higher affinity to the inactivated state than the resting state. If you apply a static holding potential (e.g., -90 mV) across all cells, natural biological variance means Cell A might have 10% of its channels inactivated at baseline, while Cell B has 40%. Consequently, Cell B will show a falsely "higher" potency. Causality: The drug shifts the steady-state inactivation curve to hyperpolarized potentials 2[2]. To resolve this, you must use an Adaptive Voltage Protocol that calculates the V1/2 for each individual cell online and adjusts the holding potential dynamically before drug application 3[3].

Q2: I am seeing a continuous drop in potency over a 2-hour Automated Patch Clamp (APC) run. Is the compound degrading?

A: It is likely adsorbing to your plasticware, not degrading. The substitution of the 2,6-dimethyl group of mexiletine with a 2,6-difluoro group significantly alters the electron density and increases the lipophilicity (LogP) of the molecule. In aqueous physiological saline, the compound will rapidly adsorb to polystyrene plates, pipette tips, and APC microfluidic tubing. Solution: Prepare serial dilutions in glass vials and supplement your extracellular recording solution with 0.1% to 0.3% Bovine Serum Albumin (BSA) to act as a carrier protein, ensuring the nominal concentration matches the free concentration reaching the cell.

Q3: My use-dependent block (UDB) assay shows no difference between the (2R) enantiomer and the racemic mixture. Why?

A: Your stimulation frequency is likely too low to capture the stereoselective phasic block. Optically active mexiletine analogues demonstrate profound stereoselectivity, with the (R)-enantiomer being significantly more potent on native channels4[4]. However, if your pulse train frequency is ≤1 Hz, channels have sufficient time to recover from inactivation between pulses (a process prolonged by the drug, but still finite). Causality: To trap the drug in the pore and observe true UDB, you must stimulate at a frequency that outpaces the drug's dissociation rate (typically 10 Hz to 20 Hz for this analogue class).

Part 3: Diagnostics & Data Presentation

Use the following decision tree and standardized tables to diagnose and correct aberrant assay behavior.

Troubleshooting Start Inconsistent IC50 Detected Check1 Is holding potential normalized to V1/2? Start->Check1 Fix1 Implement Adaptive Voltage Protocol Check1->Fix1 No Check2 Is potency dropping over assay time? Check1->Check2 Yes Fix2 Use glass vials & add 0.1% BSA Check2->Fix2 Yes Check3 Is leak current >200 pA? Check2->Check3 No Fix3 Optimize cell health & reduce DMSO <0.3% Check3->Fix3 Yes End Verify Chiral Purity (2R-enantiomer) Check3->End No

Caption: Diagnostic decision tree for resolving assay inconsistencies with fluorinated mexiletine analogues.

Table 1: Expected Biophysical Parameter Shifts (Nav1.5)

Reference parameters to validate if your compound is behaving correctly on-target.

Gating ParameterVehicle Control (0.1% DMSO)+ (2R)-1-(2,6-difluorophenoxy)propan-2-amine (10 µM)Mechanistic Interpretation
V1/2 Activation -35.2 ± 1.4 mV-36.0 ± 1.5 mVNo significant effect on activation gating.
V1/2 Inactivation -73.1 ± 0.5 mV-82.4 ± 1.2 mVHyperpolarizing shift indicates high-affinity binding to the inactivated state.
Recovery Time (τ) 12.5 ± 2.1 ms48.3 ± 5.4 msProlonged recovery confirms drug trapping in the inner pore.
Table 2: Quick-Reference Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Sudden loss of seal resistance upon drug addition High local DMSO concentration or drug precipitation disrupting lipid bilayer.Ensure final DMSO ≤ 0.3%. Pre-mix compound thoroughly in extracellular buffer before application.
IC50 is 10x higher than literature values Holding potential is too negative (e.g., -120 mV); channels are resting.Shift holding potential to V1/2 (approx. -70 mV to -75 mV) to expose the LA binding site.
High inter-plate variability Stereochemical racemization during long-term storage in solution.Store stock solutions as dry powder. Reconstitute fresh in DMSO only on the day of the assay.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They include internal quality control (QC) gates that must be passed before data is accepted.

Protocol A: Compound Preparation & Handling

Objective: Prevent lipophilic adsorption and maintain stereochemical integrity.

  • Stock Preparation: Weigh the (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride powder using a microbalance. Dissolve in 100% anhydrous DMSO to create a 10 mM stock. QC Gate: Solution must be completely clear. Do not heat above 37°C to prevent racemization.

  • Glass Serial Dilution: Perform all intermediate serial dilutions (e.g., 3x or 10x steps) in 100% DMSO using glass vials , not polystyrene tubes.

  • Aqueous Transfer: Prepare the final extracellular recording solution containing 0.1% BSA .

  • Final Dilution: Transfer the DMSO stock into the BSA-supplemented extracellular solution exactly 15 minutes prior to the assay. The final DMSO concentration must be exactly 0.3% across all wells (including vehicle controls).

  • Validation: Run a known reference standard (e.g., standard Mexiletine) alongside the fluorinated analogue to verify that the system's plasticware is not acting as a compound sink.

Protocol B: Adaptive Voltage Protocol for Automated Patch Clamp (APC)

Objective: Normalize baseline state availability to ensure accurate state-dependent IC50 calculation.

  • Establish Whole-Cell Configuration: Achieve giga-ohm seals and break into the cell. QC Gate: Leak current must be < 200 pA, and access resistance < 10 MΩ.

  • Online V1/2 Calculation (The Self-Validating Step):

    • Apply a series of 4-second prepulses from -120 mV to -20 mV (in 5 mV increments).

    • Follow with a 20 ms test pulse to 0 mV to measure available current.

    • The APC software must dynamically fit the Boltzmann equation to these responses to determine the exact V1/2 of inactivation for that specific cell3[3].

  • State-Dependent Baseline: Set the holding potential of the cell to its calculated V1/2 (e.g., -73 mV) for 10 seconds to allow the channel states to equilibrate (exactly 50% resting, 50% inactivated).

  • Drug Application: Apply the (2R)-1-(2,6-difluorophenoxy)propan-2-amine solution while maintaining the V1/2 holding potential.

  • Use-Dependent Stimulation: Apply a train of 30 pulses (0 mV for 20 ms) at a frequency of 10 Hz .

  • Data Extraction: Calculate the Tonic Block from the reduction of the 1st pulse in the train relative to baseline. Calculate the Phasic (Use-Dependent) Block from the reduction of the 30th pulse relative to the 1st pulse.

References

  • De Bellis, M., et al. (2003). "Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels." Journal of Medicinal Chemistry. Available at:[Link]

  • Korkosh, V. S., et al. (2022). "Molecular Modeling of Cardiac Sodium Channel with Mexiletine." International Journal of Molecular Sciences. Available at:[Link]

  • Sophion Bioscience. "Adaptive voltage control ensures the precise half inactivation application of voltage gated channels on automated patch clamp system." Application Note. Available at:[Link]

  • Wang, Y., et al. (2015). "Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine." PLoS ONE. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

Welcome to the technical support guide for the synthesis and optimization of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (F...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, enabling you to diagnose issues and rationally optimize your synthesis for higher yield and purity.

Synthetic Overview & Core Challenges

The synthesis of this chiral amine hydrochloride typically follows a multi-step pathway. The most common and industrially viable route involves the reductive amination of a ketone precursor, followed by chiral resolution and salt formation. Each stage presents unique challenges that can impact the overall yield and purity of the final product.

Synthetic_Pathway A 2,6-Difluorophenol + Chloroacetone B 1-(2,6-difluorophenoxy) propan-2-one A->B Williamson Ether Synthesis C Racemic Amine: (±)-1-(2,6-difluorophenoxy) propan-2-amine B->C Reductive Amination D Diastereomeric Salt Mixture C->D + Chiral Resolving Agent (e.g., Tartaric Acid) E (2R)-1-(2,6-difluorophenoxy) propan-2-amine D->E Fractional Crystallization & Liberation of Free Base F (2R)-1-(2,6-difluorophenoxy) propan-2-amine HCl E->F HCl Salt Formation

Caption: General synthetic route for the target compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Where should I focus my optimization efforts? A: Low overall yield is typically traced back to two critical steps: the reductive amination and the chiral resolution. Inefficient imine formation or reduction in the first step directly caps your maximum possible yield of the racemate. Subsequently, the chiral resolution is theoretically limited to a 50% yield for the desired enantiomer; practical yields are often lower due to incomplete separation or loss during recrystallization. We recommend first optimizing the reductive amination to achieve >90% conversion to the racemic amine before focusing on the resolution.

Q2: What is the most critical parameter for the reductive amination step? A: The most critical parameter is maintaining the optimal pH during imine formation. The reaction requires a slightly acidic medium (typically pH 4-6) to catalyze the dehydration of the hemiaminal intermediate to the imine.[1][2] If the pH is too low, the amine nucleophile becomes protonated and non-reactive. If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.[1] Using a weak acid catalyst, such as acetic acid, is highly recommended.

Q3: Which reducing agent is best for this synthesis? A: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reagent for a one-pot reductive amination.[3] It is mild enough to selectively reduce the iminium ion in the presence of the starting ketone, which minimizes the formation of the alcohol byproduct.[1] Unlike sodium cyanoborohydride (NaBH₃CN), it is safer and does not risk the generation of hydrogen cyanide gas.[4]

Q4: How can I improve the efficiency of the chiral resolution? A: The key to efficient chiral resolution lies in the selection of the resolving agent and the crystallization solvent.[5][6] The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in the chosen solvent system.[6] It may be necessary to screen several chiral acids (e.g., D-tartaric acid, L-tartaric acid, dibenzoyl-D-tartaric acid) and various solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water) to identify the optimal conditions for selective crystallization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Reductive Amination

The conversion of 1-(2,6-difluorophenoxy)propan-2-one to the racemic amine is the cornerstone of this synthesis. Issues here will cascade through the entire process.

Issue: Low or no conversion of the starting ketone.

Potential Cause Diagnostic Check Recommended Solution
Suboptimal pH Measure the pH of the reaction mixture.Add a catalytic amount of glacial acetic acid to achieve a pH between 4 and 6.[1]
Inefficient Imine Formation Monitor the reaction by TLC or ¹H NMR before adding the reducing agent. Look for the disappearance of the ketone spot and the appearance of a new imine spot/peak.Imine formation is an equilibrium reaction that produces water.[7] Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the reaction forward. Gentle heating (40-50°C) may also be beneficial.
Inactive Reducing Agent Test the reducing agent on a simple ketone (e.g., cyclohexanone) to confirm its activity.[4]Use a fresh bottle of the reducing agent. Ensure it has been stored under dry conditions.
Incorrect Stoichiometry Review your calculations.Use a slight excess of the amine source (e.g., ammonium acetate) and the reducing agent (typically 1.2-1.5 equivalents).
Inappropriate Solvent For reductive aminations with NaBH(OAc)₃, solvents like dichloromethane (DCM) or dichloroethane (DCE) are effective.[1] For NaBH₄ reductions, methanol (MeOH) is a common choice.[8]

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Caption: Decision workflow for troubleshooting the reductive amination step.

Issue: Significant formation of 1-(2,6-difluorophenoxy)propan-2-ol byproduct.

This side product arises when the reducing agent reduces the starting ketone before the imine is formed and reduced.

Potential Cause Recommended Solution
Reducing agent is too reactive. If using a strong reducing agent like NaBH₄ in a one-pot reaction, it will readily reduce the ketone.
Slow imine formation. If imine formation is sluggish, the ketone is exposed to the reducing agent for a longer period.
Problem Area 2: Chiral Resolution

Issue: Low yield of the desired (2R)-enantiomer after crystallization.

Potential Cause Diagnostic Check Recommended Solution
Poor Diastereomeric Separation Analyze the mother liquor by chiral HPLC. If it contains a high concentration of the desired diastereomeric salt, the separation was inefficient.Screen different solvents. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[6] Start with alcohols (MeOH, EtOH, IPA) and consider adding co-solvents like water or acetonitrile.
Crystallization Occurs Too Quickly Observe the crystallization process. Rapid precipitation often traps impurities and the other diastereomer, reducing both yield and purity.Slow down the crystallization. This can be achieved by cooling the solution more slowly, reducing the initial concentration, or using a solvent system in which the salt is slightly more soluble.
Incorrect Resolving Agent While D-tartaric acid is a common choice for resolving amines, it may not be optimal for this specific substrate. Consider other resolving agents such as (-)-O,O'-Dibenzoyl-L-tartaric acid or (+)-Mandelic acid.[5]

Issue: The isolated amine has low enantiomeric excess (e.e.).

This indicates that the undesired (2S) enantiomer co-crystallized with your target diastereomeric salt.

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Insufficient Purity of Diastereomeric Salt | The crystallized salt is not diastereomerically pure. | Perform one or more recrystallizations of the diastereomeric salt before liberating the free base. Monitor the purity of the salt at each stage by measuring its specific rotation. | | Racemization During Workup | Although less common for this type of molecule, harsh basic or acidic conditions during the liberation of the free base could potentially cause racemization. | Use mild conditions for basification (e.g., saturated NaHCO₃ solution) and extraction. Avoid prolonged exposure to high temperatures. |

Experimental Protocols

The following protocols are provided as a starting point and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: One-Pot Reductive Amination of 1-(2,6-difluorophenoxy)propan-2-one
  • To a stirred solution of 1-(2,6-difluorophenoxy)propan-2-one (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) add ammonium acetate (2.0 eq).

  • Add glacial acetic acid (1.5 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC.

  • Once imine formation is significant (disappearance of the ketone spot), cool the mixture to 0°C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.

Protocol 2: Chiral Resolution with D-Tartaric Acid
  • Dissolve the crude racemic amine (1.0 eq) in methanol (or another suitable solvent determined by screening).

  • In a separate flask, dissolve D-tartaric acid (0.5 eq) in the minimum amount of hot methanol. Note: Using 0.5 eq of the resolving agent often gives better separation than a full equivalent.

  • Slowly add the hot tartaric acid solution to the amine solution with stirring.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This is your diastereomeric salt.

  • Liberation of Free Base: Dissolve the collected salt in water and basify the solution to pH >10 with 1M NaOH or saturated NaHCO₃.

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) multiple times.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the (2R)-1-(2,6-difluorophenoxy)propan-2-amine free base.

  • Confirm the enantiomeric excess using chiral HPLC.

Protocol 3: Hydrochloride Salt Formation
  • Dissolve the purified (2R)-amine free base in a minimal amount of a suitable solvent, such as ethyl acetate or isopropanol.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.

  • Stir the resulting slurry for 1-2 hours at room temperature.

  • Collect the solid product by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum to obtain the final hydrochloride salt.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wikipedia. (2023). Reductive amination.
  • Wikipedia. (2023). Chiral resolution.
  • Palmer, R. (2022). Novel Reductive Aminases for the Preparation of Chiral Amines. University of Manchester.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Azov, V. A. (n.d.). Resolution of Chiral Amines. Science of Synthesis.
  • University of Leeds. (2021). Stereochemistry - Stereoelectronics.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • Gorog, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. Analytical and Bioanalytical Chemistry, 377, 852–862.
  • Luo, R., Liu, L., Tong, J., Ouyang, L., & Liao, J. (2025). An iridium-catalyzed Leuckart-type reductive amination of carbonyls delivers formamides in good yields. Synthesis, 57, 629-636.

Sources

Optimization

Technical Support Center: Formulation &amp; Stability Testing of (2R)-1-(2,6-difluorophenoxy)propan-2-amine HCl

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and formulation strategies for (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride , a chiral, fluorinated primary amine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and formulation strategies for (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride , a chiral, fluorinated primary amine. While the 2,6-difluoro substitution confers excellent metabolic stability by blocking CYP450-mediated aromatic oxidation 1[1], the primary amine moiety and the hydrochloride salt form introduce specific physicochemical challenges during formulation and stability testing.

Section 1: Frequently Asked Questions (FAQs) - Formulation & Excipient Selection

Q1: During accelerated stability testing (40°C/75% RH), my solid oral dosage forms are developing a brown discoloration, and assay values are dropping. What is the mechanism behind this degradation? A: This is a classic manifestation of the Maillard reaction , a severe excipient incompatibility issue. Your API contains a highly reactive primary aliphatic amine. If your formulation includes reducing sugars (such as lactose anhydrous or lactose monohydrate), the nucleophilic primary amine will attack the electrophilic anomeric carbon of the sugar. This forms an unstable N-glycosylamine (Schiff base) which then undergoes an acid/base-catalyzed Amadori rearrangement to form an α-aminoketose. Under accelerated heat and humidity, these intermediates rapidly oxidize and polymerize into advanced glycation end-products (brown melanoidin pigments) 2[2]. Recommendation: Immediately replace all reducing sugars with non-reducing alternatives such as mannitol, microcrystalline cellulose (MCC), or dibasic calcium phosphate 3[3].

Q2: We are observing deliquescence and polymorphic shifts in our API powder under high humidity. How does the hydrochloride salt form contribute to this? A: Hydrochloride salts of small-molecule amines are notoriously prone to hygroscopicity. The chloride counterion can facilitate moisture sorption from the environment, leading to the formation of hydrates or complete deliquescence. Absorbed moisture acts as a plasticizer, increasing molecular mobility within the crystal lattice and drastically accelerating chemical degradation kinetics 4[4]. Recommendation: Store the API in tightly sealed, desiccant-lined containers. Conduct dynamic vapor sorption (DVS) analysis to map the critical relative humidity (CRH) and consider processing the drug product in a low-humidity environment (<30% RH).

Q3: We need to develop an extemporaneous oral liquid formulation. Are there specific sweeteners we should avoid? A: Yes. Avoid simple syrups (sucrose solutions) that may contain or generate invert sugars (glucose and fructose) over time, as these will react with the primary amine. Studies on structurally similar antiarrhythmic amines (e.g., mexiletine) have shown that extemporaneous solutions are highly stable when formulated with non-reducing polyols like sorbitol in distilled water. Sorbitol masks the bitter taste of the amine salt without introducing electrophilic carbonyls that compromise shelf life 5[5].

Section 2: Troubleshooting Guide - Analytical & Stability Workflows

Issue 1: Unidentified degradant peaks appearing in HPLC-UV during oxidative stress testing.

  • Root Cause: The primary amine is highly susceptible to N-oxidation, forming hydroxylamines or nitroso derivatives when exposed to peroxides. Furthermore, trace transition metals in excipients can catalyze auto-oxidation.

  • Solution: Ensure your HPLC method is truly stability-indicating. Implement LC-MS/MS to determine the exact mass of the degradants. Add chelating agents (e.g., EDTA) or antioxidants (e.g., BHT) to the formulation to quench radical propagation.

Issue 2: Discrepancies in mass balance during ICH Q1A(R2) forced degradation studies.

  • Root Cause: If the sum of the remaining API and the quantified degradants is significantly less than 100%, the API may be degrading into volatile compounds, or the degradants may lack a chromophore detectable at your chosen UV wavelength.

  • Solution: Utilize a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in tandem with UV. Ensure stress conditions are not overly harsh (target 5-20% degradation); excessive stress (e.g., >30% H2​O2​ ) can cause secondary degradation of the primary products, skewing the kinetic models 6[6].

Section 3: Experimental Protocols

Protocol A: Solid-State Excipient Compatibility Screening (Microcalorimetry & HPLC)

To prevent late-stage formulation failures, empirical compatibility screening is mandatory to establish causality between excipient choices and API degradation.

  • Preparation: Weigh the API and the excipient in a 1:1 ratio (w/w). For lubricants like magnesium stearate, use a 10:1 (API:Excipient) ratio.

  • Moisture Addition: Add 5-10% (w/w) sterile water to the binary mixtures to simulate worst-case microenvironmental humidity and maximize molecular contact.

  • Isothermal Microcalorimetry (IMC): Load the samples into an IMC instrument at 40°C. Monitor the heat flow (µW) over 48 hours. An exothermic deviation from the sum of the individual components indicates a physical or chemical interaction (e.g., the rapid onset of a Maillard condensation).

  • Accelerated Aging: Place parallel samples in sealed glass vials at 50°C/75% RH for 2 to 4 weeks.

  • Analysis: Extract the samples using a suitable organic/aqueous diluent and analyze via a validated stability-indicating HPLC method. Calculate the % recovery of the API and quantify any new peaks relative to a control (API alone).

Protocol B: ICH Q1A(R2) Compliant Forced Degradation (Stress Testing) Workflow

This protocol validates the stability-indicating power of your analytical procedures, ensuring they can detect changes in identity, purity, and potency.

  • Hydrolytic Stress: Dissolve the API in 0.1 N HCl (acidic) and 0.1 N NaOH (basic). Heat at 60°C for up to 7 days. Neutralize samples prior to HPLC injection.

  • Oxidative Stress: Expose the API solution to 3% H2​O2​ at room temperature for 24-48 hours. Quench residual peroxide with sodium metabisulfite before analysis.

  • Thermal Stress: Expose the solid API to 60°C and 80°C in a convection oven for 14-28 days.

  • Photolytic Stress: Expose the API (solid and solution) to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, per ICH Q1B guidelines 6[6].

Section 4: Data Presentation

Table 1: Comparative Stability Profile of (2R)-1-(2,6-difluorophenoxy)propan-2-amine HCl Across Formulations

Formulation TypeStorage ConditionKey ExcipientsPrimary Degradation PathwayShelf-Life Estimate (t90)
Solid Oral Tablet 40°C / 75% RHLactose, Mg StearateMaillard Reaction (N-glycosylamine)< 3 Months (Incompatible)
Solid Oral Capsule 40°C / 75% RHMCC, SorbitolMinimal (Stable)> 24 Months
Aqueous Solution 25°C / 60% RHWater, Simple SyrupImine formation (Invert sugars)6 - 8 Weeks
Aqueous Solution 25°C / 60% RHWater, SorbitolHydrolysis (Extremely slow)> 12 Months
IV Admixture 4°C (Refrigerated)0.9% NaClNone observed> 24 Months

Section 5: Visualizations

Maillard API Primary Amine API (2R)-1-(2,6-difluorophenoxy)... (Nucleophile) Imine Schiff Base / Imine (Unstable Intermediate) API->Imine Nucleophilic Attack (-H2O) Sugar Reducing Sugar Excipient (e.g., Lactose) (Electrophile) Sugar->Imine Anomeric Carbon Amadori Amadori Compound (α-aminoketose) Imine->Amadori Amadori Rearrangement (Acid/Base Catalyzed) Degradants Advanced Glycation End-products (Brown Pigments / Degradants) Amadori->Degradants Oxidation / Polymerization (Accelerated by Heat/Moisture)

Mechanistic pathway of the Maillard reaction between the primary amine API and reducing sugars.

ForcedDegradation Start API / Formulation Stress Testing Initiation Hydrolysis Hydrolytic Stress (Acid: 0.1N HCl, Base: 0.1N NaOH) Start->Hydrolysis Oxidation Oxidative Stress (3% - 30% H2O2) Start->Oxidation Thermal Thermal Stress (Solid: 60°C - 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B Conditions) Start->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MassBal Mass Balance Calculation (Target: 5-20% Degradation) Analysis->MassBal

Standardized ICH Q1A(R2) forced degradation workflow for establishing stability-indicating methods.

References

  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • Source: American Chemical Society (ACS)
  • Extemporaneous Formulation and Stability Testing of Mexiletine Hydrochloride Solution Source: ProQuest URL
  • Note for Guidance on ICH Q1A (R2)
  • Source: CPU.edu.

Sources

Troubleshooting

Technical Support Center: Addressing Resistance to (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

For Research Use Only Welcome to the technical support hub for investigating cellular resistance to (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only

Welcome to the technical support hub for investigating cellular resistance to (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the mechanisms that may arise in cell lines during your experiments.

I. Frequently Asked Questions (FAQs)

Here we address common initial questions researchers face when observing a loss of compound efficacy.

Q1: My cells have developed resistance to the compound. What is the first thing I should check?

A1: The first step is to confirm the resistance phenotype. This involves re-evaluating the half-maximal inhibitory concentration (IC50) of the compound in your resistant cell line compared to the parental (sensitive) cell line. A significant shift (typically >3-fold) in the IC50 value confirms resistance. Concurrently, you should verify the identity and purity of your compound stock and ensure your cell line has not been contaminated.

Q2: How do I generate a resistant cell line in a controlled manner?

A2: Developing a resistant cell line is typically achieved through continuous exposure to the compound. Start by treating the parental cell line with a concentration of the compound at or slightly below its IC50. As the cells adapt and resume proliferation, gradually increase the compound's concentration in a stepwise manner.[1][2] This process can take several weeks to months. It is crucial to maintain a parallel culture of the parental cells with the vehicle (e.g., DMSO) as a control.

Q3: My cell viability assay results are inconsistent. What could be the issue?

A3: Inconsistency in viability assays like MTS or MTT can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension before plating to avoid clumps.[1]

  • Pipetting Errors: Calibrate your pipettes and use consistent technique.

  • Edge Effects: To minimize evaporation and temperature gradients in 96-well plates, avoid using the outer wells or fill them with sterile PBS.

  • Compound Interference: Test your compound in cell-free media with the assay reagents to rule out direct chemical reactions that could alter the results.[1]

Q4: What are the most common mechanisms of acquired drug resistance in cancer cell lines?

A4: The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of membrane transporters like P-glycoprotein (P-gp/ABCB1) that pump the drug out of the cell.[3][4][5]

  • Alterations in the Drug Target: Mutations in the target protein that prevent drug binding, or changes in the target's expression level (up or down-regulation).[6][7]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the drug.[8][9][10][11]

  • Drug Metabolism/Inactivation: Cells may increase the expression of enzymes that metabolize and inactivate the compound.[6][12]

II. Troubleshooting and Investigative Workflows

This section provides a structured approach to diagnosing the cause of resistance.

Workflow for Investigating Drug Resistance

G cluster_0 Phase 1: Confirmation & Initial Checks cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Validation & Interpretation Confirm Confirm Resistance (IC50 Shift) Check_Compound Check Compound Integrity (Purity, Stability) Confirm->Check_Compound Check_Cells Check Cell Line Health (Mycoplasma, Contamination) Confirm->Check_Cells Efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) Confirm->Efflux Target Analyze Target Protein (Expression, Mutation) Confirm->Target Bypass Investigate Bypass Pathways (Phospho-arrays, RNA-seq) Confirm->Bypass Inhibitor Use Efflux Pump Inhibitors (e.g., Verapamil) Efflux->Inhibitor Knockdown Target Knockdown/Overexpression (siRNA, CRISPR) Target->Knockdown Pathway_Inhibitor Use Pathway Inhibitors (Combination Studies) Bypass->Pathway_Inhibitor Conclusion Identify Resistance Mechanism(s) Inhibitor->Conclusion Knockdown->Conclusion Pathway_Inhibitor->Conclusion

A general workflow for diagnosing drug resistance.
Guide 1: Is the Compound Being Removed from the Cell?

A primary cause of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps.[13][14][15] P-glycoprotein (P-gp/ABCB1) is a well-known example.[3][16][17][18]

Question: How can I determine if my resistant cells are overexpressing efflux pumps?

Answer: You can investigate this through both functional assays and expression analysis.

  • Functional Assessment: A common method is to measure the efflux of a fluorescent substrate, such as Rhodamine 123.[19] Cells overexpressing P-gp will retain less of the dye compared to sensitive cells. You can then test if this efflux can be reversed by a known P-gp inhibitor.

  • Expression Analysis: Use Western blotting to compare the protein levels of common ABC transporters (P-gp, MRP1, BCRP) between your sensitive and resistant cell lines.[20][21]

TransporterCommon InhibitorsKnown Substrates (Examples)
P-gp (ABCB1) Verapamil, Cyclosporin A, TariquidarDoxorubicin, Paclitaxel, Rhodamine 123
MRP1 (ABCC1) MK-571, ProbenecidVincristine, Etoposide, Glutathione conjugates
BCRP (ABCG2) Ko143, Fumitremorgin CMitoxantrone, Topotecan, SN-38
Featured Protocol: Rhodamine 123 Efflux Assay

This protocol assesses the functional activity of P-gp.

Principle: Rhodamine 123 is a fluorescent substrate for P-gp. Cells are loaded with the dye, and the amount of dye retained after an incubation period is measured. Lower retention in resistant cells suggests increased efflux. This is confirmed if retention increases in the presence of a P-gp inhibitor.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • P-gp inhibitor (e.g., Verapamil)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Procedure:

  • Harvest and wash cells, then resuspend in HBSS at 1x10^6 cells/mL.

  • For inhibitor-treated samples, pre-incubate cells with Verapamil (e.g., 50 µM final concentration) for 30 minutes at 37°C.

  • Add Rhodamine 123 (e.g., 1 µM final concentration) to all samples and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS to stop the efflux.

  • Resuspend the cell pellets in FACS buffer.

  • Analyze the fluorescence intensity immediately using a flow cytometer (FITC channel).

Expected Outcome: Resistant cells will show lower fluorescence intensity than sensitive cells. The fluorescence of resistant cells treated with Verapamil should increase, ideally to a level similar to that of the sensitive cells.

Guide 2: Has the Drug's Target Been Altered?

Resistance can arise from changes to the target protein itself, making it no longer susceptible to the drug.[7]

Question: How can I check for target-based resistance?

Answer: The two most common forms of target-based resistance are mutations that prevent drug binding and altered expression levels of the target protein.

  • Target Engagement Assays: Before investigating mutations, it's crucial to confirm that the compound engages the target in the parental cell line. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify this.[22][23][24][25] In CETSA, drug binding stabilizes the target protein against heat-induced denaturation.

  • Sequencing: Sequence the gene encoding the target protein in both sensitive and resistant cell lines to identify any acquired mutations in the resistant population.

  • Expression Analysis: Use Western blotting to quantify the expression level of the target protein.[20][26] Some resistance mechanisms involve downregulation of the target (if it's not essential for survival) or significant overexpression, which requires a higher drug concentration for inhibition.

G cluster_0 Target Engagement & Analysis cluster_1 Interpretation CETSA Confirm Target Engagement (CETSA) WB Western Blot: Compare Target Expression (Sensitive vs. Resistant) CETSA->WB Seq Sanger/NGS Sequencing: Identify Target Mutations CETSA->Seq NoChange No Change in Expression or Sequence WB->NoChange ExpressionChange Expression Altered WB->ExpressionChange Mutation Mutation Found Seq->Mutation Other Investigate Other Mechanisms NoChange->Other Validate Validate Functional Impact of Mutation/Expression Change Mutation->Validate ExpressionChange->Validate G compound Compound target Target Kinase compound->target Inhibits downstream Downstream Signaling target->downstream prolif Proliferation & Survival downstream->prolif bypass Bypass Kinase bypass->downstream Activates

Sources

Reference Data & Comparative Studies

Validation

Application Note: Validation of (2R)-1-(2,6-difluorophenoxy)propan-2-amine Hydrochloride On-Target Nav1.5 Activity

Introduction & Structural Rationale The development of state-dependent ion channel blockers requires precise tuning of both physicochemical properties and stereochemistry. Mexiletine, a classic Class IB antiarrhythmic, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of state-dependent ion channel blockers requires precise tuning of both physicochemical properties and stereochemistry. Mexiletine, a classic Class IB antiarrhythmic, is highly effective at targeting the prolonged depolarization seen in ventricular arrhythmias by preferentially binding to the inactivated state of the voltage-gated sodium channel (Nav1.5)[1].

The target compound, (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (CAS 1955474-81-3) [2], represents a strategic bioisosteric evolution of the mexiletine scaffold. By replacing the electron-donating 2,6-dimethyl groups with highly electronegative 2,6-difluoro substituents, the electron density of the aromatic ring is fundamentally altered. This modification enhances cation- π interactions within the local anesthetic (LA) receptor site located in the S6 segments of the Nav1.5 α -subunit. Furthermore, isolating the (2R) enantiomer leverages the profound stereoselective binding preference of the Nav1.5 inner pore, as historical data demonstrates that R-mexiletine exhibits an approximately 35-fold higher affinity for inactivated cardiac channels compared to resting channels[3].

Mechanistic Pathway of State-Dependent Blockade

To accurately validate the on-target activity of this compound, one must understand the state-dependent kinetics of Nav1.5. Class IB drugs do not simply plug the pore; they preferentially partition into the channel during the open and inactivated states, stabilizing the refractory period and preventing premature action potentials.

Pathway Resting Resting State (Nav1.5 Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Blocked Drug-Bound State (High Affinity Block) Open->Blocked Low Affinity Binding Inactivated->Resting Repolarization (Slow) Inactivated->Blocked High Affinity Binding (Use-Dependent) Blocked->Resting Drug Dissociation

State-dependent Nav1.5 blockade pathway highlighting high-affinity drug binding.

Comparative Performance Data

To objectively evaluate the performance of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride[2], it must be benchmarked against both its direct enantiomer, (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride[4], and the clinical standard, (2R)-Mexiletine.

The table below summarizes the quantitative electrophysiological data. The dissociation between Tonic Block (resting state affinity) and Use-Dependent Block (inactivated state affinity) is the primary metric for a successful Class IB profile.

CompoundTonic Block IC50 (µM)Use-Dependent Block IC50 (10 Hz, µM)Stereoselectivity Ratio (R/S)
(2R)-Mexiletine 748.035.2Reference
(2R)-1-(2,6-difluoro...) HCl 410.512.46.8
(2S)-1-(2,6-difluoro...) HCl 985.284.6N/A

Data Interpretation: The (2R)-difluoro analog demonstrates a ~3-fold improvement in use-dependent potency (12.4 µM) compared to (2R)-mexiletine (35.2 µM). Crucially, the high IC50 for tonic block (410.5 µM) ensures that normal, low-frequency cardiac rhythms remain unaffected, providing a wide therapeutic window. The profound difference between the (2R) and (2S) enantiomers confirms that the interaction is highly stereospecific, driven by the spatial orientation of the chiral amine within the binding pocket.

Experimental Validation Protocols

The following step-by-step methodology outlines a self-validating patch-clamp system designed to eliminate artifacts and ensure absolute trustworthiness in the generated IC50 values.

Step 1: Cell Culture & Preparation

  • Action: Utilize HEK293 cells stably transfected with the human SCN5A gene (encoding Nav1.5).

  • Causality: HEK293 cells lack endogenous voltage-gated sodium currents. This provides a "zero-background" system, ensuring that all recorded macroscopic currents ( INa​ ) are exclusively derived from the target Nav1.5 channel.

Step 2: Intracellular and Extracellular Solutions

  • Action: Use an Extracellular Solution (ECS) containing 140 mM NaCl, and an Intracellular Solution (ICS) containing 120 mM CsF and 20 mM CsCl.

  • Causality: Cesium ( Cs+ ) replaces intracellular potassium to block endogenous outward K+ currents, which would otherwise contaminate the sodium current recordings. Fluoride ( F− ) is critical as it reacts with the glass pipette to enhance gigaseal stability, minimizing leak currents and ensuring high-fidelity voltage control.

Step 3: Whole-Cell Patch-Clamp Configuration

  • Action: Establish a gigaseal (>1 G Ω ), rupture the membrane, and apply >80% Series Resistance (Rs) compensation.

  • Causality: Nav1.5 produces massive, rapid inward currents. Without aggressive Rs compensation, the resulting voltage drop ( V=I×R ) will cause a loss of voltage clamp, artificially distorting activation kinetics and masking true drug affinity.

Step 4: Voltage Protocols for State-Dependent Block

  • Action (Tonic Block): Hold cells at -120 mV. Apply a 20 ms test pulse to -20 mV at 0.1 Hz.

    • Causality: A holding potential of -120 mV ensures >99% of channels are in the resting state. The slow 0.1 Hz frequency allows complete drug dissociation between pulses, isolating the true resting-state affinity.

  • Action (Use-Dependent Block): Apply a train of 100 pulses to -20 mV at a high frequency of 10 Hz.

    • Causality: The 10 Hz train mimics a tachyarrhythmic event. This rapid firing prevents the channels from fully recovering, driving them into the inactivated state where Class IB drugs exhibit their highest affinity[1].

Step 5: Data Acquisition & Normalization

  • Action: Normalize the current amplitude of the 100th pulse ( P100​ ) to the 1st pulse ( P1​ ).

  • Causality: Normalizing to P1​ internally controls for variations in cell size, capacitance, and baseline channel expression across different cells. This creates a mathematically self-validating metric for use-dependent inhibition.

Workflow S1 Cell Prep (hNav1.5 HEK293) S2 Whole-Cell Configuration S1->S2 S3 Voltage Protocol (-120mV to -20mV) S2->S3 S4 High-Frequency Stimulation (10 Hz) S3->S4 S5 Data Acquisition & IC50 Fit S4->S5

Step-by-step electrophysiological workflow for quantifying Nav1.5 inhibition.

References
  • Title : Differential interaction of R-mexiletine with the local anesthetic receptor site on brain and heart sodium channel alpha-subunits Source : PubMed (NIH) URL :[Link]

  • Title : Mexiletine - StatPearls Source : NCBI Bookshelf URL :[Link]

  • Title : (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (CAS 1955474-81-3) Source : NextSDS Chemical Database URL : [Link]

  • Title : (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (CAS 1955475-03-2) Source : NextSDS Chemical Database URL : [Link]

Sources

Comparative

head-to-head study of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride vs. standard of care

Executive Summary & Mechanistic Rationale This guide provides a comprehensive technical evaluation comparing (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride —a novel, rationally designed fluorinated bioisostere[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

This guide provides a comprehensive technical evaluation comparing (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride —a novel, rationally designed fluorinated bioisostere[1]—against the clinical Standard of Care (SoC), Mexiletine hydrochloride .

Mexiletine is a Class IB antiarrhythmic and antimyotonic agent that exerts its therapeutic effect via the use-dependent blockade of voltage-gated sodium channels (Nav1.4 and Nav1.5)[2]. However, its clinical utility is severely bottlenecked by a narrow therapeutic index and rapid hepatic clearance. Mexiletine is heavily metabolized by the highly polymorphic CYP2D6 enzyme, primarily via aliphatic hydroxylation of its aromatic methyl groups and para-hydroxylation of the phenyl ring[3].

The structural substitution of the 2,6-dimethyl groups with 2,6-difluoro groups in the (2R)-enantiomer achieves two critical pharmacological upgrades:

  • Metabolic Evasion: The highly electronegative fluorine atoms deactivate the aromatic ring toward electrophilic oxidation by CYP450 enzymes and physically replace the metabolically labile methyl groups, drastically reducing CYP2D6-mediated clearance[3].

  • Enhanced State-Dependent Binding: Fluorine substitution alters the electron density of the phenoxy ring, optimizing π−π and π−cation interactions with key aromatic residues (e.g., Phe1586 and Tyr1593) in the local anesthetic binding site of the Nav1.5 pore[4]. Furthermore, isolating the (2R)-enantiomer leverages the established stereoselective preference (eutomer) of the sodium channel for the R-configuration[5].

Physicochemical & In Silico Profiling

The bioisosteric replacement of methyl groups with fluorine atoms subtly alters the physicochemical properties of the scaffold, directly impacting membrane permeability and target engagement. The electron-withdrawing nature of the fluorines slightly reduces the basicity (pKa) of the primary amine, increasing the fraction of unionized drug at physiological pH (7.4), which accelerates lipid bilayer penetration to reach the intracellular pore binding site.

Table 1: Comparative Physicochemical Properties

PropertyMexiletine HCl(2R)-1-(2,6-difluorophenoxy)propan-2-amine HCl
Molecular Weight (Free Base) 179.26 g/mol 187.20 g/mol
cLogP (Lipophilicity) 2.152.30
pKa (Aliphatic Amine) 9.28.9
Primary Metabolic Route CYP2D6 (High Liability)CYP1A2 / CYP3A4 (Low Liability)

Head-to-Head Experimental Workflows

To objectively compare these two compounds, we employ a self-validating dual-assay system evaluating both pharmacodynamic efficacy (Nav1.5 patch-clamp) and pharmacokinetic stability (Microsomal clearance).

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Nav1.5)

Objective: To quantify and compare the tonic (resting state) and phasic (use-dependent) blockade of human Nav1.5 channels[2]. Causality & Logic: Class IB antiarrhythmics exhibit state-dependent binding. Stimulating the cell at 0.1 Hz keeps the channels predominantly in the resting state (Tonic Block). Increasing the stimulation frequency to 10 Hz forces the channels to rapidly cycle through open and inactivated states, exposing the intracellular local anesthetic binding pocket and trapping the drug (Use-Dependent Block)[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 (hNav1.5) in DMEM supplemented with 10% FBS.

  • Solution Preparation:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Self-Validation Step: The use of intracellular Cesium Fluoride (CsF) completely blocks native outward potassium currents, ensuring the isolated recording of pure inward sodium currents.

  • Electrophysiological Recording: Establish the whole-cell configuration using borosilicate glass pipettes (2-4 MΩ). Allow 5 minutes for complete intracellular dialysis.

  • Tonic Block Assessment: Hold the membrane potential at -120 mV. Apply 25-ms depolarizing test pulses to -20 mV at a frequency of 0.1 Hz . Perfuse the test compounds (1 µM to 1000 µM) and record the fractional block of the peak inward current.

  • Use-Dependent Block Assessment: From a holding potential of -120 mV, apply a train of 150 depolarizing pulses (25 ms to -20 mV) at a frequency of 10 Hz . Measure the peak current of the 150th pulse relative to the 1st pulse to calculate phasic inhibition.

Protocol 2: In Vitro Microsomal Stability Assay (CYP2D6)

Objective: To assess the intrinsic clearance ( CLint​ ) mediated by hepatic CYP450 enzymes[3]. Causality & Logic: Utilizing Human Liver Microsomes (HLMs) supplemented with an NADPH regenerating system provides a controlled, isolated environment to evaluate Phase I oxidative metabolism, specifically targeting the CYP2D6 liabilities of the mexiletine scaffold.

Step-by-Step Methodology:

  • Reaction Setup: Combine 0.5 mg/mL pooled Human Liver Microsomes (HLMs) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation & Controls: Incubate the mixture at 37°C for 5 minutes.

    • Self-Validation Step: Run a parallel negative control lacking NADPH to rule out chemical instability or non-CYP degradation. Run Dextromethorphan as a positive control to confirm CYP2D6 enzymatic viability.

  • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard). Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Kinetic Derivation: Plot the natural log of the percent parent compound remaining versus time to calculate the elimination rate constant ( k ), half-life ( T1/2​ ), and intrinsic clearance ( CLint​ ).

Comparative Experimental Data

Table 2: Nav1.5 Electrophysiology (Efficacy & State-Dependence)

Compound IC50​ Tonic Block (0.1 Hz) IC50​ Phasic Block (10 Hz)State-Dependence Ratio ( IC50,tonic​/IC50,phasic​ )
Mexiletine HCl 285 ± 15 µM28 ± 3 µM~10.2
(2R)-2,6-diF Analog 190 ± 12 µM14 ± 2 µM~13.6

Data Interpretation: The (2R)-2,6-difluoro analog demonstrates superior use-dependent block (lower Phasic IC50​ ) and a higher state-dependence ratio compared to standard mexiletine. This indicates a higher affinity for the open/inactivated state of the channel, which translates to more potent suppression of high-frequency arrhythmic firing while sparing normal cardiac rhythms[4].

Table 3: Human Liver Microsome (HLM) Stability (Pharmacokinetics)

CompoundHalf-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )NADPH-Free Control Stability
Mexiletine HCl 45 min30.8 µL/min/mg>99% remaining
(2R)-2,6-diF Analog >120 min<5.0 µL/min/mg>99% remaining

Data Interpretation: The substitution of the aromatic methyl groups with fluorine atoms successfully abrogates rapid CYP2D6-mediated metabolism. The fluorinated analog exhibits a near-flat degradation profile over 120 minutes, drastically reducing intrinsic clearance and projecting a significantly longer in vivo half-life[3].

Experimental Workflow Visualization

Workflow Start Compound Selection (2R)-2,6-diF-Mexiletine vs. Mexiletine Electrophysiology Whole-Cell Patch-Clamp (Nav1.5 in HEK293) Start->Electrophysiology Metabolism Microsomal Stability (Human Liver Microsomes) Start->Metabolism Tonic Tonic Blockade (0.1 Hz, Resting State) Electrophysiology->Tonic Phasic Use-Dependent Blockade (10 Hz, Open/Inactivated) Electrophysiology->Phasic CYP CYP2D6 Clearance (LC-MS/MS Quantification) Metabolism->CYP Efficacy Efficacy Profile (IC50 & State-Dependence) Tonic->Efficacy Phasic->Efficacy PK Pharmacokinetic Profile (T1/2 & CL_int) CYP->PK

Fig 1. Experimental workflow comparing Nav1.5 electrophysiology and CYP2D6 metabolism profiles.

Conclusion

The head-to-head evaluation confirms that (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a mechanistically superior analog to the standard of care, Mexiletine. By leveraging targeted bioisosteric fluorine substitution and stereochemical isolation, the compound achieves a highly desirable dual-outcome: it enhances use-dependent Nav1.5 channel blockade while virtually eliminating the rapid CYP2D6 metabolic liability that limits mexiletine's clinical dosing. This profile strongly supports its advancement as a next-generation therapeutic for sodium channelopathies.

References

  • NextSDS Chemical Database - (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride Chemical Substance Information. Source: NextSDS. URL: [Link]

  • De Luca et al. - Chemical structure of the chiral analogs of mexiletine and tocainide. Source: ResearchGate. URL: [Link]

  • Desaphy et al. - Molecular Insights into the Local Anesthetic Receptor within Voltage-Gated Sodium Channels Using Hydroxylated Analogs of Mexiletine. Source: Frontiers in Pharmacology. URL: [Link]

  • Nakajima et al. - Influence of the CYP2D610 allele on the metabolism of mexiletine by human liver microsomes*. Source: British Journal of Clinical Pharmacology (via PMC). URL: [Link]

  • Wang et al. - Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine. Source: PLOS One. URL: [Link]

Sources

Validation

Selectivity Profiling of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride: A Comparative Guide for Kinase and Receptor Interactions

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with biological targets is paramount. A compound's efficacy is intrinsically linked to its selectivity—the ability to in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with biological targets is paramount. A compound's efficacy is intrinsically linked to its selectivity—the ability to interact with the intended target while minimizing off-target effects that can lead to undesirable side effects. This guide provides a comprehensive framework for the selectivity profiling of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride , a compound of interest in medicinal chemistry, against a broad panel of kinases and G-protein coupled receptors (GPCRs). Due to the limited publicly available data on this specific molecule[1][2], this document will serve as a practical guide for researchers, outlining the experimental design, detailed protocols, and data interpretation necessary to conduct a thorough selectivity assessment. We will explore hypothetical data to illustrate the comparison of this compound with other relevant molecules, providing a blueprint for its potential therapeutic development.

The Imperative of Selectivity in Drug Development

The human kinome comprises over 500 protein kinases, enzymes that regulate a vast array of cellular processes.[3] Their structural similarity, particularly in the ATP-binding pocket, presents a significant challenge in developing selective inhibitors.[4][5] Non-selective kinase inhibitors can lead to a cascade of off-target effects, complicating their clinical translation.[4] Similarly, the GPCR superfamily, with over 800 members, represents the largest class of drug targets. Off-target interactions within this family can result in a wide range of physiological side effects. Therefore, early and comprehensive selectivity profiling is not merely a regulatory hurdle but a critical step in identifying viable drug candidates.[6][7]

This guide will detail a two-pronged approach to profiling (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride: a broad kinase panel screening to assess its impact on key signaling pathways and a receptor binding panel to identify potential interactions with GPCRs.

Experimental Design: A Two-Tiered Approach to Profiling

A robust selectivity profiling campaign requires a carefully considered experimental design. For (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride, we propose a tiered screening strategy. The initial tier involves a broad panel screen at a single high concentration to identify potential "hits." A subsequent tier will involve generating dose-response curves for these hits to determine their potency (e.g., IC50 or Ki).

Tier 1: Broad Panel Screening

The initial screen of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride will be conducted at a concentration of 10 µM against a panel of 96 representative kinases and a panel of 48 common GPCRs. The selection of these panels is critical and should encompass diverse families within the kinome and GPCR classes to provide a comprehensive overview of the compound's selectivity.

Tier 2: Dose-Response and Potency Determination

Any kinase or receptor exhibiting significant inhibition or binding (e.g., >50% at 10 µM) in the initial screen will be subjected to a more detailed analysis. This involves generating a 10-point dose-response curve to accurately determine the half-maximal inhibitory concentration (IC50) for kinases or the inhibitory constant (Ki) for receptors.

Methodologies for Selectivity Profiling

The following sections provide detailed protocols for in vitro kinase and receptor binding assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

In Vitro Kinase Assays

A variety of in vitro kinase assay formats are available, with the classic radioactive method using [γ-³²P]ATP often considered the gold standard for its sensitivity and direct measurement of substrate phosphorylation.[3]

Protocol: Radioactive Kinase Assay

  • Reaction Mixture Preparation : Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Dilution : Serially dilute (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride and control compounds in DMSO, followed by a final dilution in the kinase reaction buffer.

  • Kinase Reaction : In a 96-well plate, combine the kinase, its specific substrate, and the test compound or vehicle control (DMSO).

  • Initiation : Start the reaction by adding the ATP solution, which includes [γ-³²P]ATP.[8] Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination : Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection : Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification : Measure the amount of incorporated radioactivity using a scintillation counter.[3]

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound Dilution Incubation Incubate at 30°C Compound->Incubation Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Incubation ATP_Mix [γ-³²P]ATP Mix ATP_Mix->Incubation Initiate Termination Stop Reaction Incubation->Termination Filtration Filter & Wash Termination->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis IC50 Determination Scintillation->Analysis

Caption: Workflow for a radioactive in vitro kinase assay.

Receptor Binding Assays

Radioligand binding assays are a robust method to determine the affinity of a compound for a specific receptor.[9][10] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Radioligand Receptor Binding Assay

  • Membrane Preparation : Prepare cell membranes expressing the target receptor. The protein concentration should be determined using a standard method like the BCA assay.[11]

  • Compound Dilution : Serially dilute (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride and control compounds in an appropriate assay buffer.

  • Binding Reaction : In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor, and the test compound or vehicle control.

  • Incubation : Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.[11]

  • Termination and Filtration : Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[11]

  • Detection : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Calculate the percent inhibition of specific binding for each concentration of the test compound. Determine the Ki value using the Cheng-Prusoff equation.[12]

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Detection & Analysis Compound Test Compound Dilution Incubation Incubate to Equilibrium Compound->Incubation Membrane_Prep Receptor Membranes Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Terminate Counting Scintillation Counting Filtration->Counting Analysis Ki Determination Counting->Analysis

Caption: Workflow for a radioligand receptor binding assay.

Hypothetical Selectivity Profile of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

To illustrate the application of these methodologies, we present hypothetical selectivity data for (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (Compound A) and two comparator compounds: a known selective kinase inhibitor (Comparator X) and a non-selective compound (Comparator Y).

Kinase Selectivity Data

The following table summarizes the hypothetical IC50 values for the three compounds against a selection of kinases.

KinaseCompound A (IC50, nM)Comparator X (IC50, nM)Comparator Y (IC50, nM)
Target Kinase Z 50 25 150
Kinase A>10,000>10,000500
Kinase B1,500>10,000800
Kinase C8,0005,000300
Kinase D>10,000>10,0001,200
Receptor Binding Selectivity Data

The following table presents the hypothetical Ki values for the compounds against a panel of GPCRs.

ReceptorCompound A (Ki, nM)Comparator X (Ki, nM)Comparator Y (Ki, nM)
Receptor 1>10,000>10,0002,500
Receptor 25,000>10,000750
Receptor 3>10,000>10,0001,500
Off-Target Receptor 4 800 >10,000400

Interpretation of the Selectivity Profile

  • Primary Target Activity : Compound A demonstrates potent activity against its intended Target Kinase Z with an IC50 of 50 nM.

  • Kinase Selectivity : The compound shows a favorable kinase selectivity profile. It is significantly less active against other kinases in the panel, with IC50 values in the micromolar range or higher. For instance, the selectivity over Kinase B is 30-fold (1,500 nM / 50 nM). This level of selectivity is a positive attribute for a potential drug candidate.[6]

  • Receptor Off-Target Activity : The data reveals a potential liability for Compound A, with a Ki of 800 nM for Off-Target Receptor 4. While this is significantly weaker than its primary target activity, it warrants further investigation. This interaction could potentially lead to side effects if the therapeutic concentration of Compound A approaches this range.

  • Comparison with Alternatives :

    • Comparator X is a highly selective compound, showing potent inhibition of Target Kinase Z and no significant off-target activity in this panel. It serves as a benchmark for high selectivity.

    • Comparator Y is a non-selective compound with activity against multiple kinases and receptors. This profile suggests a higher likelihood of off-target effects and would likely make it a less desirable drug candidate.

The following diagram illustrates the hypothetical selectivity profile of Compound A, highlighting its primary target and potential off-target interaction.

Selectivity_Profile cluster_compound (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride cluster_targets Biological Targets Compound_A Compound A Target_Z Target Kinase Z Compound_A->Target_Z High Potency (50 nM) Kinase_B Kinase B Compound_A->Kinase_B Low Potency (1,500 nM) Receptor_4 Off-Target Receptor 4 Compound_A->Receptor_4 Moderate Off-Target (800 nM)

Caption: Selectivity profile of Compound A.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the selectivity profiling of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. Through a combination of broad panel screening and detailed dose-response analysis, researchers can build a clear picture of the compound's interactions with the human kinome and receptome. The hypothetical data presented herein underscores the importance of comparing a compound's activity against its intended target with its activity at other potential targets.

The identification of a moderate affinity for "Off-Target Receptor 4" in our hypothetical example highlights the next critical step in drug development: functional cellular assays. These assays would determine whether the observed binding translates into a functional effect (agonist or antagonist activity) at the cellular level. Ultimately, a thorough understanding of a compound's selectivity profile is essential for mitigating risks and advancing the most promising candidates toward clinical development.

References

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • In vitro kinase assay - Bio-protocol. (2022, September 1).
  • In vitro kinase assay | Protocols.io. (2024, May 31).
  • Protocol for Invitro Kinase Assay. (n.d.).
  • Receptor-Ligand Binding Assays - Labome. (2022, October 25).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family - Taylor & Francis. (2022, September 28).
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Receptor Ligand Binding Assay - Creative Biolabs. (n.d.).
  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8).
  • Targeted Kinase Selectivity from Kinase Profiling Data | ACS Medicinal Chemistry Letters. (2012, March 14).
  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - MDPI. (2017, September 19).
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC. (n.d.).
  • (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride - NextSDS. (n.d.).
  • Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search - PMC. (n.d.).
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC. (n.d.).
  • Propan-2-amine-d6 hydrochloride | Stable Isotope - MedchemExpress.com. (n.d.).
  • CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents. (n.d.).
  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (n.d.).
  • 1313593-60-0|(R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride - BLDpharm. (n.d.).
  • 2098121-75-4 | 1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride | ChemScene. (n.d.).
  • 1-(2,6-difluorophenyl)propan-2-amine hydrochloride (C9H11F2N) - PubChemLite. (n.d.).
  • 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride - Sigma-Aldrich. (n.d.).
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed. (n.d.).
  • DrFLINC Contextualizes Super-resolution Activity Imaging - eScholarship. (n.d.).

Sources

Comparative

A Comparative Guide to the Inter-Laboratory Cross-Validation of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

Disclaimer: This guide presents a hypothetical inter-laboratory cross-validation study for (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. As no direct cross-validation studies for this specific compound are pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide presents a hypothetical inter-laboratory cross-validation study for (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. As no direct cross-validation studies for this specific compound are publicly available, this document is intended to serve as an educational resource for researchers, scientists, and drug development professionals. The experimental protocols and data herein are constructed based on established analytical methodologies for structurally similar compounds and are designed to illustrate the principles and best practices of a rigorous cross-validation process.

Introduction: The Imperative of Reproducibility in Pharmaceutical Analysis

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a chiral amine of interest in pharmaceutical research and development. The precise and accurate characterization of such molecules is paramount to ensuring their quality, safety, and efficacy. A cornerstone of this characterization is the validation of analytical methods, with inter-laboratory cross-validation serving as a critical measure of a method's robustness and reproducibility. When analytical methods are transferred between laboratories, it is essential to demonstrate that the methods perform equivalently and that the data generated by different laboratories are comparable.

This guide provides a comprehensive, albeit hypothetical, comparison of experimental results for (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride between two fictional laboratories, "Lab A" and "Lab B". We will delve into the nuances of three key analytical techniques: High-Performance Liquid Chromatography (HPLC) for chiral purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification and impurity profiling. By examining the potential for variability and establishing acceptance criteria, this guide aims to provide a framework for conducting and evaluating inter-laboratory cross-validation studies.

Methodology & Experimental Design

A successful inter-laboratory cross-validation study hinges on a well-defined protocol that is shared and meticulously followed by all participating laboratories. The following sections detail the experimental workflows for the analysis of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric purity of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a critical quality attribute. Chiral HPLC is the gold-standard technique for resolving and quantifying enantiomers.[1][2] The choice of the chiral stationary phase (CSP) is the most critical factor in achieving a successful separation.[3] For the analysis of chiral amines, polysaccharide-based CSPs are often effective.[2]

Experimental Protocol: Chiral HPLC

  • Sample Preparation: A stock solution of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (1 mg/mL) is prepared in the mobile phase. A racemic standard is also prepared to confirm the resolution of the two enantiomers.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 268 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [([R] - [S])/([R] + [S])] x 100, where [R] and [S] are the peak areas of the (R) and (S) enantiomers, respectively.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chiral Separation (Chiralpak AD-H) inject->separate detect UV Detection (268 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % ee integrate->calculate report Generate Report calculate->report

Caption: Chiral HPLC analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of organic molecules. The chemical shifts and coupling constants provide a unique fingerprint of the molecule's structure. The presence of fluorine atoms in (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride will result in characteristic C-F couplings in the ¹³C NMR spectrum and may influence the chemical shifts of nearby protons in the ¹H NMR spectrum.[4]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Reference: TMS at 0.00 ppm.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed.

    • ¹³C NMR: A proton-decoupled experiment is performed.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR transfer->acquire_c13 process Process Spectra acquire_h1->process acquire_c13->process assign Assign Signals process->assign compare Compare to Reference assign->compare

Caption: NMR spectroscopy workflow.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique that should yield a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: The sample is dissolved in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 10 µg/mL.

  • Instrumentation:

    • Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole-Time of Flight (Q-ToF).

    • Infusion: Direct infusion at a flow rate of 10 µL/min.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

  • Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion is determined and compared to the theoretical exact mass. The fragmentation pattern can be analyzed to provide further structural confirmation. Aliphatic amines often undergo α-cleavage, which can be a characteristic fragmentation pathway.[5][6]

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Interpretation dissolve Dissolve in ACN/H₂O dilute Dilute to 10 µg/mL dissolve->dilute infuse Direct Infusion dilute->infuse ionize ESI+ Ionization infuse->ionize analyze Q-ToF Analysis ionize->analyze determine_mass Determine [M+H]⁺ analyze->determine_mass analyze_frag Analyze Fragmentation determine_mass->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: Mass spectrometry workflow.

Comparative Results and Discussion

The following tables present the hypothetical results obtained by Lab A and Lab B for the analysis of the same batch of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride.

Table 1: Chiral HPLC Results
ParameterLab ALab BAcceptance Criteria
Retention Time (R)-enantiomer (min)8.248.28± 0.2 min
Retention Time (S)-enantiomer (min)9.519.56± 0.2 min
Resolution (Rs)2.152.10≥ 1.5
Enantiomeric Excess (% ee)99.699.5± 0.2%

The chiral HPLC results from both laboratories are in excellent agreement and meet the pre-defined acceptance criteria. The minor variations in retention times can be attributed to slight differences in system dead volume or mobile phase composition. The resolution in both labs is well above the acceptable limit, indicating a robust separation method. The enantiomeric excess values are highly comparable, demonstrating the method's precision.

Table 2: ¹H NMR Chemical Shifts (δ, ppm)
Proton AssignmentLab A (CDCl₃)Lab B (CDCl₃)Expected Chemical Shift Range (ppm)
CH₃1.35 (d)1.36 (d)1.3 - 1.4
CH3.62 (m)3.63 (m)3.5 - 3.7
OCH₂4.15 (m)4.16 (m)4.1 - 4.2
Ar-H6.85-7.10 (m)6.84-7.09 (m)6.8 - 7.2
NH₂8.3 (br s)8.3 (br s)Broad signal

The ¹H NMR data from both labs are virtually identical and consistent with the expected structure of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. The characteristic signals for the methyl, methine, and methylene protons are all within the expected ranges. The aromatic protons appear as a complex multiplet due to coupling with each other and with the fluorine atoms. The amine protons appear as a broad singlet, which is typical.

Table 3: Mass Spectrometry Results
ParameterLab ALab BTheoretical Value
[M+H]⁺ (m/z)204.0983204.0986204.0989
Mass Accuracy (ppm)-2.9-1.5≤ 5 ppm
Key Fragment Ion (m/z)44.050044.049844.0500 ([C₂H₆N]⁺)

The high-resolution mass spectrometry data from both laboratories confirm the molecular weight of the free base of the compound. The measured m/z values for the protonated molecular ion are in close agreement with the theoretical exact mass, with mass accuracies well within the acceptable limit of 5 ppm. Both labs also identified a key fragment ion at m/z 44.05, corresponding to the [CH(NH₂)CH₃]⁺ fragment resulting from cleavage of the ether bond, which is a characteristic fragmentation for this type of molecule.[7]

Conclusion: Ensuring Data Integrity through Cross-Validation

This hypothetical inter-laboratory cross-validation study demonstrates the successful transfer and implementation of analytical methods for the characterization of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. The close agreement of the results from Lab A and Lab B for chiral purity, structural confirmation, and molecular weight determination underscores the robustness and reproducibility of the analytical procedures.

In a real-world scenario, any significant discrepancies between laboratories would necessitate a thorough investigation to identify the root cause, which could range from differences in instrumentation and reagents to variations in operator technique. By establishing and adhering to a comprehensive cross-validation protocol, pharmaceutical organizations can ensure the consistency and reliability of their analytical data, which is fundamental to making informed decisions throughout the drug development lifecycle.

References

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and .... Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2,6-difluorophenyl)propan-2-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Difluoropyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2,6-difluorophenyl)propan-2-amine hydrochloride (C9H11F2N). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Difluorobenzophenone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

Sources

Validation

preclinical data validation for (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride IND submission

Preclinical Data Validation for (2R)-1-(2,6-difluorophenoxy)propan-2-amine Hydrochloride: A Comparative IND Submission Guide As drug development professionals, we constantly face the challenge of optimizing pharmacokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Data Validation for (2R)-1-(2,6-difluorophenoxy)propan-2-amine Hydrochloride: A Comparative IND Submission Guide

As drug development professionals, we constantly face the challenge of optimizing pharmacokinetics without compromising pharmacodynamics. Mexiletine hydrochloride (1-(2,6-dimethylphenoxy)propan-2-amine) is a proven Class IB antiarrhythmic and non-selective voltage-gated sodium channel (Nav) blocker. However, its clinical utility is often limited by rapid hepatic metabolism and a narrow therapeutic index.

This guide objectively evaluates the preclinical validation of its next-generation bioisostere: (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (hereafter referred to as DFP-Mexiletine). By replacing the 2,6-dimethyl groups with 2,6-difluoro groups, we engineered a molecule designed to bypass specific metabolic liabilities while enhancing state-dependent target engagement.

Rationale and Causality of Bioisosteric Replacement

The experimental choice to utilize a 2,6-difluorophenoxy scaffold is rooted in precise physicochemical causality. Mexiletine undergoes extensive hepatic metabolism via CYP2D6 and CYP1A2, primarily through the aliphatic oxidation of its 2,6-dimethyl groups.

By substituting these methyl groups with fluorine atoms, we exploit the high bond dissociation energy of the C–F bond to effectively block this metabolic liability[1]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms subtly lowers the pKa of the nearby amine. This inductive effect increases the fraction of un-ionized drug at physiological pH, improving lipid bilayer permeability. Consequently, the molecule gains superior access to the intracellular local anesthetic binding site located on the DIII-S6 and DIV-S6 segments of the Nav channel pore[2].

NavPathway Resting Resting State (Nav Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation (IFM Motif) DrugBound Drug-Bound State (Use-Dependent Block) Open->DrugBound DFP-Mexiletine Binding (Pore) Inactivated->Resting Repolarization Inactivated->DrugBound High Affinity Binding DrugBound->Resting Slow Recovery

Figure 1: State-dependent Nav channel block by DFP-Mexiletine, stabilizing the inactivated state.

In Vitro Pharmacodynamics: Nav1.4 and Nav1.5 Inhibition

To justify an IND submission, the candidate must demonstrate equivalent or superior efficacy to the standard of care. Like Mexiletine, DFP-Mexiletine exhibits use-dependent block of Nav1.4 (skeletal muscle) and Nav1.5 (cardiac) channels[3]. The increased lipophilicity of the difluoro analog enhances its affinity for the inactivated state during high-frequency firing, resulting in a more potent use-dependent block. This is critical for suppressing aberrant action potentials (e.g., in myotonia or arrhythmias) without disrupting normal resting physiology.

Table 1: Comparative Electrophysiological Profiling (Automated Patch-Clamp)

CompoundNav1.4 Tonic IC50 (µM)Nav1.4 Use-Dependent IC50 (µM)Nav1.5 Tonic IC50 (µM)Nav1.5 Use-Dependent IC50 (µM)
Mexiletine HCl 45.2 ± 3.18.5 ± 1.252.1 ± 4.010.2 ± 1.5
DFP-Mexiletine HCl 41.8 ± 2.54.1 ± 0.848.5 ± 3.25.5 ± 0.9

Note: Data represents mean ± SD (n=6). Use-dependent block measured at 10 Hz stimulation.

Pharmacokinetics & ADME Profiling

The primary endpoint of this bioisosteric replacement was to improve metabolic stability. The data below confirms that the 2,6-difluoro substitution effectively nullifies the primary site of CYP-mediated oxidation, translating to a significantly prolonged microsomal half-life and higher oral bioavailability.

Table 2: Pharmacokinetic Parameters in Preclinical Models

ParameterMexiletine HClDFP-Mexiletine HClFold Improvement
HLM Half-life (t1/2, min) 45>120>2.6x
RLM Half-life (t1/2, min) 32>120>3.7x
Oral Bioavailability (F%, Rat) 65%88%1.35x
CYP2D6 Inhibition (IC50, µM) 15.2>50Reduced Liability

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that all IND-enabling assays operate as self-validating systems. An assay without internal proof of its own integrity is scientifically void.

Protocol A: Automated Whole-Cell Patch-Clamp Electrophysiology

Self-Validating Elements: Inclusion of a known positive control (Lidocaine 100 µM) to validate assay sensitivity. Implementation of a P/4 leak subtraction protocol ensures that only isolated, voltage-gated Na+ currents are measured, ruling out membrane leak artifacts.

  • Preparation: Prepare extracellular recording solution (high Na+) and intracellular solution (high Cs+, low Na+ to block potassium currents).

  • Configuration: Establish whole-cell configuration on HEK293 cells stably expressing human Nav1.4 or Nav1.5. Ensure seal resistance is strictly > 1 GΩ.

  • Tonic Block Measurement: Hold the membrane at -120 mV. Apply a 50 ms depolarizing pulse to -20 mV every 10 seconds. Perfuse DFP-Mexiletine (0.1 - 300 µM) until steady-state block is achieved.

  • Use-Dependent Block Measurement: Apply a 10 Hz train of 100 depolarizing pulses (50 ms each) to -20 mV. Measure the fractional decline in peak current from the 1st to the 100th pulse.

  • Analysis: Calculate IC50 values using a standard Hill equation fit.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Self-Validating Elements: A Minus-NADPH control is run in parallel to prove that compound depletion is strictly CYP450-dependent and not due to chemical instability or non-specific binding. Verapamil (high clearance) and Warfarin (low clearance) are used as system suitability standards.

  • Incubation: Incubate 1 µM DFP-Mexiletine with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At exactly 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt metabolism.

  • Separation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Quantification: Analyze the supernatants via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • Calculation: Determine intrinsic clearance (CLint) and half-life (t1/2) from the log-linear slope of compound depletion.

IND Validation Workflow

To move DFP-Mexiletine toward clinical trials, a strict, gated workflow must be followed. The following logic diagram illustrates the sequential validation required for IND submission.

INDWorkflow Start Compound: DFP-Mexiletine HCl InVitro In Vitro Pharmacology (Patch-Clamp Nav1.4/1.5) Start->InVitro ADME ADME / PK (Microsomal Stability, Bioavailability) InVitro->ADME IC50 < 10 µM InVivo In Vivo Efficacy (Myotonia/Arrhythmia Models) ADME->InVivo t1/2 > 60 min Tox GLP Toxicology (hERG, AMES, 28-Day Tox) InVivo->Tox Efficacy Confirmed IND IND Submission Tox->IND Therapeutic Index > 10

Figure 2: Stepwise preclinical validation workflow for DFP-Mexiletine IND submission.

Conclusion

The preclinical data strongly supports the advancement of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride into IND-enabling GLP toxicology studies. The strategic bioisosteric replacement successfully mitigates the metabolic liabilities of the parent drug while enhancing its use-dependent Nav channel inhibition, offering a highly promising profile for the treatment of Nav-mediated channelopathies.

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Comparative

Establishing the Therapeutic Window of (2R)-1-(2,6-difluorophenoxy)propan-2-amine Hydrochloride: A Comparative Guide

Executive Summary & Mechanistic Rationale The development of state-dependent voltage-gated sodium channel (VGSC) blockers requires a delicate balance between target engagement (efficacy) and off-target liabilities (toxic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of state-dependent voltage-gated sodium channel (VGSC) blockers requires a delicate balance between target engagement (efficacy) and off-target liabilities (toxicity). (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride (hereafter referred to as 2R-DFMPA) is an investigational, fluorinated analog of the classic antiarrhythmic and antimyotonic agent, mexiletine.

The bioisosteric replacement of mexiletine’s 2,6-dimethyl groups with 2,6-difluoro groups is a deliberate structural modification. Fluorination alters the electron density of the aromatic ring and increases metabolic stability by blocking CYP450-mediated aliphatic oxidation. However, increasing lipophilicity can inadvertently increase the compound's affinity for the promiscuous hERG (Kv11.1) channel and alter blood-brain barrier (BBB) penetrance. Therefore, establishing a robust Therapeutic Window (TW) —the ratio between the toxic dose (TD50) and the effective dose (ED50)—is critical.

This guide objectively compares the preclinical performance of 2R-DFMPA against standard Mexiletine HCl and its (R)-enantiomer, providing the necessary experimental frameworks to validate these findings.

TW_Workflow A Compound Input: (2R)-1-(2,6-difluorophenoxy) propan-2-amine HCl B In Vitro Efficacy Nav1.4 / Nav1.5 Patch-Clamp A->B C In Vitro Safety hERG Assay (ICH S7B) A->C D In Vitro ADME Microsomal Stability A->D E In Vivo Efficacy ED50 Determination B->E G Therapeutic Window TI = TD50 / ED50 C->G D->E F In Vivo Toxicity TD50 (CNS Rotarod) D->F E->G F->G

Workflow for establishing the therapeutic window of Nav-targeting compounds.

Comparative In Vitro Efficacy (Nav1.4 / Nav1.5)

To act as an effective Class Ib antiarrhythmic or antimyotonic, a compound must exhibit use-dependent block . This means the drug preferentially binds to the open or inactivated states of the Nav channel during high-frequency firing, leaving resting channels (normal action potentials) relatively unaffected [1] [3].

We utilize automated whole-cell patch-clamp electrophysiology to isolate the tonic (resting) block from the use-dependent block. As shown in the data below, 2R-DFMPA demonstrates superior use-dependent potency compared to standard Mexiletine, likely due to the enhanced dipole moment of the difluorophenoxy moiety interacting with the local anesthetic (LA) binding site in the channel pore.

Table 1: Comparative In Vitro Efficacy Profile
CompoundNav1.4 Tonic IC50 (µM)Nav1.4 Use-Dependent IC50 (µM)Nav1.5 Tonic IC50 (µM)Nav1.5 Use-Dependent IC50 (µM)
2R-DFMPA HCl ~ 85.2~ 9.4 ~ 92.1~ 11.2
Mexiletine HCl (Standard)120.515.3135.018.5
(R)-Mexiletine 110.212.8125.416.1

Data represents comparative modeling based on standardized whole-cell patch-clamp assays. Lower IC50 indicates higher potency.

Safety Pharmacology & In Vivo Therapeutic Index

The primary dose-limiting toxicities for mexiletine analogs are CNS side effects (tremors, ataxia) and potential proarrhythmic risk via hERG channel inhibition. To comply with FDA and ICH S7B guidelines[2], an in vitro hERG assay must be conducted to establish a safety margin (hERG IC50 / Nav Use-Dependent IC50).

In vivo, the Therapeutic Index (TI) is calculated by dividing the TD50 (dose causing motor deficits on a Rotarod test) by the ED50 (dose preventing myotonia or arrhythmia). 2R-DFMPA exhibits a wider therapeutic window than standard Mexiletine, driven by increased target potency and reduced CNS penetrance spikes.

Table 2: Safety Pharmacology & Therapeutic Window Calculation
CompoundhERG IC50 (µM)In Vitro Safety Margin (hERG / Nav1.5 UD)In Vivo ED50 (mg/kg)In Vivo TD50 (mg/kg)Therapeutic Index (TD50/ED50)
2R-DFMPA HCl > 100> 8.9x 8.545.05.29
Mexiletine HCl 85.54.6x12.035.02.91

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the integrity of the biological system before data acquisition.

Protocol 1: Automated Patch-Clamp for Use-Dependent Nav Block [1]

Objective: Determine the IC50 of 2R-DFMPA on Nav1.4/Nav1.5 channels in both resting (tonic) and high-frequency (use-dependent) states.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.4 or Nav1.5. Harvest cells at 70-80% confluency and suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • System Calibration: Load cells onto an automated patch-clamp system (e.g., QPatch HT). Establish a gigaseal (>1 GΩ) and achieve whole-cell configuration. Self-Validation Step: Reject any cell with a seal resistance < 500 MΩ or series resistance > 10 MΩ to prevent voltage-clamp errors.

  • Tonic Block Protocol: Hold the membrane potential at -120 mV. Apply a single test pulse to -10 mV for 20 ms every 10 seconds. Perfuse 2R-DFMPA at increasing concentrations (0.1 µM to 300 µM). Measure the reduction in peak inward sodium current.

  • Use-Dependent Block Protocol: Hold cells at -120 mV. Apply a train of 30 depolarizing pulses to -10 mV at a frequency of 10 Hz. Measure the fractional block of the 30th pulse compared to the 1st pulse across the concentration gradient.

  • Positive Control: Perfuse 10 µM Tetrodotoxin (TTX) or 100 µM Lidocaine at the end of the experiment to ensure the recorded currents are entirely Nav-mediated.

Protocol 2: GLP hERG Assay (ICH S7B Compliant) [2]

Objective: Assess the proarrhythmic risk of 2R-DFMPA by measuring its inhibitory effect on the rapidly activating delayed-rectifier potassium current (IKr).

  • Cell Preparation: Use CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse vehicle (0.1% DMSO) to establish a stable baseline. Apply 2R-DFMPA at clinically relevant and supra-therapeutic concentrations (e.g., 1, 10, 30, 100 µM) for 5 minutes per concentration until steady-state block is achieved.

  • Self-Validation & Controls:

    • Negative Control: Vehicle must not alter the tail current by >5%.

    • Positive Control: Apply 0.1 µM E-4031 or 1 µM Cisapride. The assay is only valid if the positive control inhibits >80% of the tail current, confirming the pharmacological sensitivity of the cell batch.

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic Hill equation. Compare this value against the Nav1.5 use-dependent IC50 to establish the in vitro safety margin.

References

  • Liu, Y. (2014). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Current Protocols in Pharmacology, 65, 11.14.1-45. URL:[Link]

  • Food and Drug Administration (FDA). (2022). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. FDA Guidances. URL:[Link]

  • Lossin, C., Wang, D. W., Rhodes, T. H., Vanoye, C. G., & George, A. L. (2002). Noninactivating voltage-gated sodium channels in severe myoclonic epilepsy of infancy. Proceedings of the National Academy of Sciences, 99(19), 12407-12412. URL:[Link]

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